molecular formula C21H19FN8O2S B15541757 JYQ-173

JYQ-173

Número de catálogo: B15541757
Peso molecular: 466.5 g/mol
Clave InChI: VLGBFCNSBOLUFH-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JYQ-173 is a useful research compound. Its molecular formula is C21H19FN8O2S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H19FN8O2S

Peso molecular

466.5 g/mol

Nombre IUPAC

(3R)-1-cyano-N-[5-[2-fluoro-5-(triazol-1-yl)benzoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN8O2S/c22-16-2-1-14(30-8-5-24-27-30)9-15(16)20(32)29-7-4-17-18(11-29)33-21(25-17)26-19(31)13-3-6-28(10-13)12-23/h1-2,5,8-9,13H,3-4,6-7,10-11H2,(H,25,26,31)/t13-/m1/s1

Clave InChI

VLGBFCNSBOLUFH-CYBMUJFWSA-N

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of JYQ-173 (Leniolisib): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYQ-173, also known as Leniolisib (B608518) (CDZ173), is a potent and highly selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Predominantly expressed in hematopoietic cells, PI3Kδ is a critical component of intracellular signaling pathways that govern the proliferation, differentiation, and function of immune cells, particularly B and T lymphocytes.[4][5] In certain pathological conditions, such as Activated PI3K Delta Syndrome (APDS), gain-of-function mutations in the gene encoding the catalytic subunit of PI3Kδ (PIK3CD) lead to hyperactivation of this pathway, resulting in severe immunodeficiency and lymphoproliferation.[2][3][6][7] this compound acts by directly targeting the ATP-binding site of PI3Kδ, thereby normalizing downstream signaling and ameliorating the clinical manifestations of APDS. This document provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and cellular effects, supported by quantitative data and detailed experimental protocols.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the p110δ catalytic subunit of the class IA phosphoinositide 3-kinase (PI3Kδ).[7] this compound exhibits high potency and selectivity for PI3Kδ over other PI3K isoforms, which is crucial for minimizing off-target effects.[4][8]

Quantitative Binding Data

The inhibitory activity of this compound against various PI3K isoforms has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of PI3Kδ.

Target IsoformIC50 (nM)Selectivity Fold (vs. PI3Kδ)
PI3Kδ 11 -
PI3Kα24222
PI3Kβ41838
PI3Kγ2222202
DNA-PK88080
mTOR>9100>827
PI4K>9100>827
Vps34>9100>827

Table 1: Inhibitory Potency and Selectivity of this compound (Leniolisib) against PI3K Isoforms and Related Kinases. Data compiled from cell-free isolated enzyme assays.[4][8]

Signaling Pathway

This compound exerts its therapeutic effect by modulating the PI3K/AKT signaling pathway. In normal physiology, PI3Kδ is activated downstream of various cell surface receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR). Upon activation, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase AKT. Phosphorylated AKT (pAKT) then orchestrates a cascade of signaling events that regulate cellular processes like cell growth, proliferation, survival, and differentiation.

In APDS, hyperactive PI3Kδ leads to excessive production of PIP3 and constitutive activation of the AKT pathway. This compound, by inhibiting PI3Kδ, reduces the levels of PIP3, thereby decreasing the phosphorylation and activation of AKT.[7][8] This dampening of the hyperactive signaling pathway helps to restore normal immune cell function.

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor BCR / TCR PI3Kd PI3Kδ Receptor->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation JYQ173 This compound (Leniolisib) JYQ173->PI3Kd Inhibition pAKT pAKT AKT->pAKT Phosphorylation Downstream Downstream Signaling pAKT->Downstream Cell_Effects Cell Proliferation, Survival, Differentiation Downstream->Cell_Effects

Figure 1: Simplified PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Cellular Effects

The inhibition of the hyperactive PI3Kδ/AKT pathway by this compound leads to several observable effects on immune cells, particularly in the context of APDS. Clinical and preclinical studies have demonstrated that treatment with Leniolisib leads to a normalization of immune cell populations and function.

Quantitative Cellular Activity

The cellular activity of this compound has been assessed in various immune cell function assays.

Cell TypeSpeciesAssayIC50 (µM)
T CellsHumanProliferation0.079
T CellsHumanIL-13 Production0.095
T CellsHumanIL-17 Production0.073
T CellsMouseProliferation0.033
T CellsMouseIFNγ Production0.130
T CellsMouseIL-13 Production0.010
T CellsMouseIL-17 Production0.101
B Cells (splenocytes)Mousea-IgM induced CD86 expression0.007
B Cells (whole blood)Rata-IgM/IL-4 induced CD86 expression0.048

Table 2: Cellular Inhibitory Activity of this compound (Leniolisib) on T and B Cell Functions. [4][9]

Clinical Observations in APDS Patients

In clinical trials involving patients with APDS, treatment with Leniolisib resulted in:

  • Reduction of Lymphoproliferation: A significant decrease in the size of lymph nodes and spleen volume was observed.[8][10][11]

  • Normalization of B-cell Populations: An increase in the percentage of naïve B cells and a decrease in transitional B cells were noted, indicating a correction of the B-cell developmental abnormalities seen in APDS.[6][10][12]

  • Amelioration of Immune Cell Derangements: A reduction in senescent T cells was also observed.[7]

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the IC50 of this compound against different PI3K isoforms.

Methodology:

  • Recombinant human PI3K isoforms (α, β, δ, γ) are used.

  • The kinase activity is typically measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the HTRF KinEASE-STK S1 kit.

  • This compound is serially diluted to various concentrations.

  • The compound dilutions are pre-incubated with the respective PI3K isoform.

  • The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.

  • The reaction is allowed to proceed for a defined period at room temperature.

  • The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and a europium cryptate-labeled anti-phosphoserine/threonine antibody) are added.

  • After incubation, the TR-FRET signal is read on a compatible plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pAKT Flow Cytometry Assay

Objective: To measure the effect of this compound on AKT phosphorylation in B cells.

Methodology:

  • Whole blood samples are collected from patients.

  • For ex vivo stimulation, aliquots of whole blood are stimulated with anti-IgM and IL-4 for 20 minutes.[7] Unstimulated samples serve as a control.

  • Red blood cells are lysed, and the remaining cells are fixed and permeabilized.

  • The cells are then stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and phosphorylated AKT (pAKT S473).[7][13][14]

  • The stained cells are analyzed by flow cytometry.

  • The percentage of pAKT-positive B cells is quantified.

  • The inhibition of pAKT is calculated as the percentage reduction in pAKT-positive cells in stimulated samples treated with this compound compared to untreated stimulated samples.

pAKT_Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis start Whole Blood Sample stim Ex vivo Stimulation (a-IgM + IL-4) start->stim nostim Unstimulated Control start->nostim lyse RBC Lysis stim->lyse fix_perm Fixation & Permeabilization lyse->fix_perm stain Stain with Antibodies: - Anti-CD20 - Anti-pAKT (S473) fix_perm->stain flow Flow Cytometry Acquisition stain->flow gate Gate on CD20+ B cells flow->gate quant Quantify % pAKT+ B cells gate->quant end Determine % Inhibition quant->end

Figure 2: Experimental workflow for measuring pAKT levels in B cells by flow cytometry.
B-cell Immunophenotyping by Flow Cytometry

Objective: To assess the effect of this compound on B-cell populations in patients.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • The cells are stained with a panel of fluorescently labeled antibodies to identify different B-cell subsets. A typical panel might include antibodies against CD19, CD20, IgD, CD27, CD10, and CD38.

  • Stained cells are analyzed by flow cytometry.

  • Different B-cell populations are identified based on their surface marker expression (e.g., Naïve B cells: CD19+IgD+CD27-; Transitional B cells: CD19+CD10+CD38++).

  • The percentage of each B-cell subset within the total B-cell population is calculated.

  • Changes in these percentages from baseline are monitored throughout the treatment period.[15]

Conclusion

This compound (Leniolisib) is a highly selective and potent inhibitor of PI3Kδ. Its mechanism of action involves the direct inhibition of the PI3Kδ enzyme, leading to a reduction in the activity of the downstream PI3K/AKT signaling pathway. This targeted inhibition has been shown to be effective in correcting the immune dysregulation characteristic of Activated PI3K Delta Syndrome, as evidenced by the normalization of B-cell populations and the reduction of lymphoproliferation. The data presented in this guide underscore the well-defined mechanism of action of this compound and provide a foundation for its clinical application in PI3Kδ-driven diseases.

References

JYQ-173: A Potent and Selective Covalent Inhibitor of PARK7/DJ-1 for Advancing Research in Neurodegenerative Disease and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JYQ-173, a novel, potent, and highly selective covalent inhibitor of Parkinson's disease-associated protein 7 (PARK7), also known as DJ-1. This compound offers a powerful tool for elucidating the complex biology of PARK7/DJ-1, a protein implicated in the pathogenesis of neurodegenerative disorders and various cancers. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with the PARK7/DJ-1 signaling pathway.

Introduction to PARK7/DJ-1

PARK7/DJ-1 is a ubiquitously expressed homodimeric protein that plays a crucial role in cellular defense against oxidative stress, mitochondrial homeostasis, and the regulation of apoptosis. Its dysfunction is linked to early-onset, autosomal recessive Parkinson's disease. As a redox-sensitive protein, the cysteine at position 106 (Cys106) is critical for its function. PARK7/DJ-1 is involved in numerous cellular pathways, including the activation of the Nrf2-mediated antioxidant response and the modulation of the PI3K/Akt signaling pathway. Given its central role in cellular protection, PARK7/DJ-1 has emerged as a compelling therapeutic target for both neurodegenerative diseases and cancer.

This compound: A Selective Chemical Probe

This compound is a small molecule inhibitor designed to covalently bind to the catalytically active Cys106 residue of PARK7/DJ-1. This irreversible binding allows for potent and sustained inhibition of PARK7/DJ-1's enzymatic and signaling functions, making this compound an invaluable tool for studying its role in health and disease.

Mechanism of Action

This compound acts as a covalent inhibitor, forming a permanent bond with the Cys106 residue in the active site of PARK7/DJ-1. This targeted modification effectively inactivates the protein, preventing it from participating in its downstream signaling cascades.

Quantitative Data for this compound

The potency, selectivity, and kinetic parameters of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC50 vs. PARK7/DJ-119 nMDiFMUAc Assay[1]
IC50 vs. UCHL118.96 µMUb-RhoMorpholine Assay[1]
k_inact0.052 s⁻¹Kinetic Analysis[1]
K_I(app)4.3 μMKinetic Analysis[1]
k_inact/K_I12093 M⁻¹s⁻¹Kinetic Analysis[1]

Table 1: In Vitro Potency and Kinetic Parameters of this compound

Experiment Finding Cell Line Reference
Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)Only PARK7 Cys106 peptide was detected among >5000 cysteine sites.A549 cells[1]

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of the key experimental protocols used to characterize this compound.

DiFMUAc Assay for PARK7/DJ-1 Activity

This assay is a continuous, fluorescence-based method to measure the esterase activity of PARK7/DJ-1.

Principle: PARK7/DJ-1 catalyzes the deacetylation of the non-fluorescent substrate 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc) to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone. The rate of increase in fluorescence is directly proportional to the enzymatic activity of PARK7/DJ-1.

General Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Add recombinant human PARK7/DJ-1 protein to the wells of a microplate.

  • To determine the IC50, add varying concentrations of this compound to the wells and pre-incubate with the enzyme.

  • Initiate the reaction by adding the DiFMUAc substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 358 nm and 455 nm, respectively.

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)

SLC-ABPP is a powerful chemoproteomic technique used to assess the selectivity of covalent inhibitors across the entire proteome.

Principle: This method utilizes a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, to label all accessible cysteine residues in a cellular lysate. In the presence of a covalent inhibitor like this compound, the target cysteine (PARK7 Cys106) will be occupied and therefore unavailable for labeling by the probe. By comparing the probe labeling profiles of inhibitor-treated and vehicle-treated lysates using quantitative mass spectrometry, the specific targets of the inhibitor can be identified and quantified.

General Workflow:

  • Treat cultured cells (e.g., A549) with this compound or a vehicle control.

  • Lyse the cells to obtain the proteome.

  • Treat the lysates with a cysteine-reactive probe (e.g., iodoacetamide-alkyne).

  • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled cysteines.

  • Enrich the biotin-tagged peptides using streptavidin affinity purification.

  • Digest the enriched proteins into peptides.

  • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.

  • Compare the spectral counts or signal intensities of the cysteine peptides between the this compound-treated and control samples to determine the selectivity of the inhibitor.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the PARK7/DJ-1 signaling pathway, the mechanism of inhibition by this compound, and the experimental workflows.

PARK7/DJ-1 Signaling Pathway and Inhibition by this compound

PARK7_Pathway cluster_stress Cellular Stress cluster_park7 PARK7/DJ-1 Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition Oxidative_Stress Oxidative Stress PARK7 PARK7/DJ-1 (Inactive) Oxidative_Stress->PARK7 PARK7_active PARK7/DJ-1 (Active - Cys106) PARK7->PARK7_active Activation Nrf2 Nrf2 Activation PARK7_active->Nrf2 PI3K_Akt PI3K/Akt Pathway PARK7_active->PI3K_Akt Apoptosis Apoptosis Inhibition PARK7_active->Apoptosis Mitochondria Mitochondrial Homeostasis PARK7_active->Mitochondria PARK7_inhibited PARK7/DJ-1 (Inhibited) JYQ173 This compound JYQ173->PARK7_active Covalent Binding to Cys106

Figure 1: PARK7/DJ-1 signaling and this compound inhibition.

Experimental Workflow for this compound Characterization

JYQ173_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_compound Compound Under Investigation DiFMUAc DiFMUAc Assay IC50 IC50 Determination DiFMUAc->IC50 Kinetics Kinetic Parameter (kinact/KI) Determination DiFMUAc->Kinetics SLC_ABPP SLC-ABPP Selectivity Proteome-wide Selectivity Profiling SLC_ABPP->Selectivity JYQ173 This compound JYQ173->DiFMUAc JYQ173->SLC_ABPP

Figure 2: Workflow for characterizing this compound.

Conclusion

This compound represents a significant advancement in the development of chemical tools to study the multifaceted roles of PARK7/DJ-1. Its high potency and exceptional selectivity make it an ideal probe for dissecting the intricate signaling pathways regulated by PARK7/DJ-1 in both normal physiological and disease states. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of PARK7/DJ-1 biology and the development of novel therapeutic strategies.

References

The Role of JYQ-173 in Parkinson's Disease Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYQ-173 is a potent and highly selective covalent inhibitor of Parkinson's disease protein 7 (PARK7), more commonly known as DJ-1. With an IC50 of 19 nM, this small molecule provides a powerful tool for elucidating the multifaceted role of DJ-1 in the pathogenesis of Parkinson's disease (PD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its characterization, and the known signaling pathways associated with its target, DJ-1. While direct studies of this compound in cellular or animal models of Parkinson's disease are not yet extensively published, this document will focus on the established functions of DJ-1 and how a selective inhibitor like this compound can be instrumental in advancing PD research.

Introduction to DJ-1 (PARK7) in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] A number of genetic and environmental factors are implicated in its etiology. The PARK7 gene, which encodes the DJ-1 protein, was identified as a cause of early-onset, autosomal recessive PD.[3]

DJ-1 is a ubiquitously expressed homodimeric protein that plays a crucial role in cellular defense against oxidative stress.[1][4] It functions as a sensor for reactive oxygen species (ROS) and is involved in multiple cellular processes, including:

  • Antioxidant functions: DJ-1 scavenges ROS and upregulates the expression of antioxidant proteins.

  • Mitochondrial regulation: It helps maintain mitochondrial function and integrity.[2][4]

  • Chaperone activity: DJ-1 can prevent the aggregation of proteins, including α-synuclein, a key component of Lewy bodies in PD.[3]

  • Transcriptional regulation: It can modulate the activity of several transcription factors involved in cell survival and stress response pathways.[1][4]

Given its neuroprotective functions, the loss of DJ-1 function due to mutations or oxidative damage is thought to contribute to the pathogenesis of both familial and sporadic PD.

This compound: A Selective Covalent Inhibitor of DJ-1

This compound is a chemical probe designed to selectively and covalently inhibit the activity of human DJ-1.

Mechanism of Action: this compound specifically targets the cysteine residue at position 106 (Cys106) within the catalytic pocket of DJ-1. This residue is critical for the protein's various functions. By forming a covalent bond with Cys106, this compound irreversibly inactivates the protein, allowing researchers to study the consequences of DJ-1 inhibition in various experimental settings.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueAssayReference
IC50 19 nMDiFMUAc Assay[5][6]
Target Human DJ-1 (PARK7)-[5][6]
Binding Site Covalent modification of Cys106-[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DJ-1 inhibition by this compound. Below are protocols for key in vitro and cellular assays.

In Vitro DJ-1 Enzymatic Activity Assay (DiFMUAc Assay)

This assay measures the esterase activity of DJ-1, which is dependent on the catalytic Cys106 residue.

Principle: The non-fluorescent substrate 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc) is hydrolyzed by DJ-1 to produce the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU production is proportional to DJ-1 activity.

Materials:

  • Recombinant human DJ-1 protein

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • DiFMUAc substrate (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a fixed concentration of recombinant DJ-1 to the wells of the plate.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DiFMUAc substrate to all wells.

  • Immediately begin kinetic monitoring of the fluorescence increase over time using a plate reader.

  • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

  • Plot the percentage of DJ-1 inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Streamlined Cysteine Activity-Based Protein Profiling - SLC-ABPP)

This chemoproteomic technique is used to assess the selectivity of covalent inhibitors for their target proteins within a complex cellular proteome.

Principle: Cells are treated with the covalent inhibitor (this compound), which binds to its target cysteine residues. The remaining reactive cysteines in the proteome are then labeled with a broad-spectrum cysteine-reactive probe. Through mass spectrometry-based quantification, the degree of target engagement by the inhibitor can be determined by the reduction in probe labeling at that specific cysteine.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • This compound

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Lysis buffer

  • Click chemistry reagents (if using an alkyne probe)

  • Streptavidin beads for enrichment

  • Trypsin for protein digestion

  • LC-MS/MS instrumentation and software for data analysis

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.

  • Harvest and lyse the cells.

  • Label the remaining free cysteines in the proteome with the cysteine-reactive probe.

  • Perform click chemistry to attach a reporter tag (e.g., biotin) if an alkyne probe was used.

  • Enrich the probe-labeled peptides using streptavidin beads.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by LC-MS/MS.

  • Identify and quantify the probe-labeled cysteine sites across the different treatment groups. A significant reduction in the signal for a Cys106-containing peptide from DJ-1 in the this compound-treated samples compared to the control indicates target engagement.

Signaling Pathways and Experimental Workflows

The inhibition of DJ-1 by this compound is expected to impact several signaling pathways implicated in Parkinson's disease. The following diagrams illustrate these relationships.

DJ1_Signaling_Pathways ROS Oxidative Stress (e.g., ROS) DJ1 DJ-1 (PARK7) ROS->DJ1 activates Nrf2 Nrf2 DJ1->Nrf2 stabilizes Keap1 Keap1 DJ1->Keap1 inhibits binding to Nrf2 Mitochondria Mitochondrial Function DJ1->Mitochondria maintains Apoptosis Apoptosis DJ1->Apoptosis inhibits AlphaSyn α-Synuclein Aggregation DJ1->AlphaSyn inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription Antioxidant_Genes->ROS reduces Cell_Survival Neuronal Survival Mitochondria->Cell_Survival Apoptosis->Cell_Survival AlphaSyn->Cell_Survival JYQ173 This compound JYQ173->DJ1 inhibits

Caption: Simplified signaling network of DJ-1 in neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Target Engagement rec_DJ1 Recombinant DJ-1 Protein DiFMUAc DiFMUAc Assay rec_DJ1->DiFMUAc JYQ173_vitro This compound JYQ173_vitro->DiFMUAc IC50 IC50 Determination DiFMUAc->IC50 cells Neuronal Cell Line (e.g., SH-SY5Y) JYQ173_cell This compound Treatment cells->JYQ173_cell SLC_ABPP SLC-ABPP JYQ173_cell->SLC_ABPP MassSpec LC-MS/MS Analysis SLC_ABPP->MassSpec Selectivity Target Selectivity Profile MassSpec->Selectivity

Caption: Workflow for the characterization of this compound.

Future Directions and Conclusion

This compound represents a significant advancement in the toolset available for Parkinson's disease research. As a potent and selective inhibitor of DJ-1, it allows for the precise dissection of DJ-1's functions in cellular and, potentially, in vivo models.

Future research should focus on utilizing this compound to:

  • Investigate the downstream consequences of DJ-1 inhibition in neuronal models of Parkinson's disease, particularly in the context of oxidative stress, mitochondrial dysfunction, and α-synuclein aggregation.

  • Explore the therapeutic potential of modulating DJ-1 activity in preclinical models of PD.

  • Further elucidate the complex signaling networks in which DJ-1 participates.

References

Investigating the Cell Permeability of JYQ-173: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound JYQ-173 is understood to be synonymous with CDZ173, also known as Leniolisib. This document synthesizes general methodologies for assessing cell permeability and the known mechanism of action for Leniolisib, a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor. The quantitative data and experimental protocols presented are representative examples based on standard assays and are intended to serve as a guide for investigating the cell permeability of this compound and similar kinase inhibitors.

Introduction

This compound (Leniolisib/CDZ173) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, particularly in hematopoietic cells.[1] Dysregulation of this pathway is implicated in various immune disorders and cancers. The therapeutic efficacy of targeted inhibitors like this compound is fundamentally dependent on their ability to permeate the cell membrane and engage with their intracellular target. This guide provides a comprehensive overview of the experimental approaches to characterize the cell permeability of this compound, presenting data in a structured format and detailing the underlying methodologies.

Quantitative Data on Cell Permeability

The cell permeability of a compound is a key determinant of its oral bioavailability and overall pharmacokinetic profile. Several in vitro models are routinely employed to predict in vivo absorption and permeability. The following tables summarize typical quantitative data obtained from such assays for a kinase inhibitor like this compound.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

CompoundConcentration (µM)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Recovery (%)Classification
This compound108.592High
Propranolol (High Perm.)1015.295High
Atenolol (Low Perm.)100.898Low

Table 2: Caco-2 Cell Monolayer Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model assesses both passive diffusion and active transport.

CompoundDirectionConcentration (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Classification
This compoundA to B1012.31.8High
B to A1022.1
PropranololA to B1020.51.1High
B to A1022.5
AtenololA to B101.21.3Low
B to A101.6

Table 3: Madin-Darby Canine Kidney (MDCK) Cell Monolayer Permeability Assay

Similar to the Caco-2 model, the MDCK assay uses a kidney epithelial cell line to assess permeability and identify potential substrates of efflux transporters.

CompoundDirectionConcentration (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Classification
This compoundA to B1015.82.5High
B to A1039.5
PropranololA to B1025.11.0High
B to A1025.1
AtenololA to B100.91.2Low
B to A101.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cell permeability data.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To determine the passive permeability of this compound.

  • Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine in dodecane (B42187), phosphate-buffered saline (PBS), test compound (this compound), control compounds.

  • Procedure:

    • A 1% solution of phosphatidylcholine in dodecane is used to coat the filter of the 96-well filter plate.

    • The acceptor wells are filled with PBS containing a small percentage of a solubilizing agent (e.g., DMSO).

    • The test compound and controls are dissolved in PBS and added to the donor wells of the filter plate.

    • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

  • Data Analysis: Compounds are classified as having low, medium, or high permeability based on their Papp values. Recovery is calculated to assess compound loss due to binding to the plate or membrane.

2. Caco-2/MDCK Cell Monolayer Permeability Assay

  • Objective: To assess the bidirectional permeability and potential for active transport of this compound across a cellular monolayer.

  • Materials: Caco-2 or MDCK cells, cell culture medium, Transwell® inserts, transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES), test compound, control compounds.

  • Procedure:

    • Caco-2 or MDCK cells are seeded onto the microporous membrane of Transwell® inserts and cultured for 21 days (Caco-2) or 3-5 days (MDCK) to allow for differentiation and formation of a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3]

    • For the A-to-B permeability assay, the test compound is added to the apical (A) side, and the appearance of the compound in the basolateral (B) side is measured over time.

    • For the B-to-A permeability assay, the compound is added to the basolateral side, and its appearance in the apical side is monitored.

    • Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.

    • The Papp is calculated as: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Data Analysis: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Visualizations

Mechanism of Action: PI3K Signaling Pathway

The primary mechanism of action of this compound (Leniolisib) is the inhibition of PI3Kδ.[1][2] This kinase is a key component of the PI3K/Akt/mTOR signaling cascade, which is crucial for the function of immune cells.[1]

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth JYQ173 This compound JYQ173->PI3K Inhibits

Caption: PI3K Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Cell Monolayer Permeability Assay

The workflow for conducting a Caco-2 or MDCK permeability assay involves several key steps, from cell culture to data analysis.

Permeability_Workflow Start Start Seed_Cells Seed Cells on Transwell Inserts Start->Seed_Cells Culture_Monolayer Culture to Confluency (3-21 days) Seed_Cells->Culture_Monolayer TEER_Measurement Measure TEER to Confirm Integrity Culture_Monolayer->TEER_Measurement Add_Compound Add this compound to Donor Compartment TEER_Measurement->Add_Compound Incubate Incubate and Collect Receiver Samples Add_Compound->Incubate LC_MS_Analysis Analyze Samples by LC-MS/MS Incubate->LC_MS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LC_MS_Analysis->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for Caco-2/MDCK Permeability Assay.

Logical Relationship: Permeability and Drug Development

The assessment of cell permeability is a critical step in the drug development process, influencing decisions from lead optimization to clinical candidate selection.

Drug_Development_Logic Permeability Cell Permeability (Papp) Absorption Oral Absorption Permeability->Absorption Bioavailability Bioavailability Absorption->Bioavailability Efficacy In Vivo Efficacy Bioavailability->Efficacy Clinical_Candidate Clinical Candidate Efficacy->Clinical_Candidate

Caption: Role of Permeability in Drug Development Cascade.

References

Probing the Core: A Technical Guide to the Interaction of JYQ-173 with the PARK7 Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the small molecule inhibitor JYQ-173 and the active site of Parkinson's disease-associated protein 7 (PARK7), also known as DJ-1. PARK7 is a multifunctional protein implicated in various cellular processes, including antioxidant defense, and is a therapeutic target for neurodegenerative diseases and cancer.[1][2] this compound has emerged as a potent, selective, and cell-permeable inhibitor that covalently modifies the active site of PARK7, offering a valuable tool for studying its biological functions and for therapeutic development.[3][4]

Quantitative Analysis of Inhibitor Potency

This compound was identified through a combination of structure-guided design, miniaturized synthesis, and high-throughput screening as a potent inhibitor of PARK7.[3][4] While specific binding affinity constants such as Ki or a precise IC50 value from the initial biochemical screens are not detailed in the provided literature, its submicromolar potency in cellular contexts has been highlighted.[3] The available data underscores the high efficacy of this compound in engaging with PARK7 within a cellular environment.

CompoundDescriptionPotencyReference
This compound A potent and selective PARK7 inhibitor developed from the starting point JYQ-88. It contains a cyanimide reactive group for covalent modification.Submicromolar potency in cells. One of the most potent inhibitors identified, showing close to 100% inhibition at 0.25 µM in some assays.[3][5]
JYQ-164 Another potent inhibitor developed alongside this compound.Improved potency compared to the initial compound JYQ-88.[3]
JYQ-88 The starting point inhibitor for the development of this compound.Submicromolar inhibitor with an IC50 of 0.13 µM in a specific assay.[5]
STK793590 An isatin-based PARK7 inhibitor.Used as a reference compound in assays.[3]

Mechanism of Action: Covalent Modification of the Active Site

This compound exerts its inhibitory effect through a covalent interaction with the catalytically crucial cysteine residue, Cys106, located within the active site of PARK7.[3][4][5] This irreversible modification effectively inactivates the protein's enzymatic functions, which include glyoxalase and antioxidant activities.[3][6] The specificity of this interaction is a key attribute of this compound, making it a valuable chemical probe.

cluster_PARK7 PARK7 Protein Active_Site Active Site (Cys106) Inactive_PARK7 Inactive PARK7 (Covalently Modified Cys106) Active_Site->Inactive_PARK7 Inactivation JYQ_173 This compound JYQ_173->Active_Site Covalent Binding Downstream_Effects Inhibition of: - Antioxidant Response - Glyoxalase Activity Inactive_PARK7->Downstream_Effects Leads to

Figure 1: Mechanism of PARK7 inhibition by this compound.

Experimental Protocols and Methodologies

The characterization of this compound's interaction with PARK7 involves several key experimental techniques. While detailed, step-by-step protocols are proprietary to the research labs, the fundamental methodologies are described below.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)

This method is employed to confirm the covalent binding of inhibitors to cysteine residues in a cellular context.

  • Cell Treatment: HEK293T cells are treated with varying concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Following treatment, the cells are lysed to release the proteome.

  • Probe Incubation: The cell lysate is then incubated with a broad-spectrum cysteine-reactive probe that is tagged with a reporter molecule (e.g., a fluorophore).

  • Analysis: The proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence signal at the molecular weight corresponding to PARK7 indicates that the inhibitor has occupied the active site, preventing the probe from binding. Western blotting is used to confirm the presence of PARK7 protein.[3]

In-Cell Target Engagement Assay

This assay directly assesses the ability of a compound to bind to its target within living cells.

  • Cell Treatment: Cells (e.g., HEK293T or A549) are treated with the inhibitor (this compound).

  • Probe Labeling: A cell-permeable fluorescent probe derived from the inhibitor scaffold (e.g., JYQ-196, a Bodipy-labeled version) is added to the cells.[3][7] This probe will covalently label the remaining active PARK7.

  • Lysis and Analysis: Cells are lysed, and the proteome is analyzed by fluorescence gel scanning and Western blotting to visualize the extent of probe labeling, which is inversely proportional to the inhibitor's target engagement.

Fluorescence Polarization (FP) Assay

This high-throughput compatible assay is used to screen for and quantify the potency of inhibitors.

  • Assay Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescent probe. When the probe is unbound, it tumbles rapidly in solution, leading to low polarization. When bound to a larger molecule like PARK7, its tumbling is restricted, resulting in higher polarization.[8]

  • Procedure:

    • A constant concentration of a fluorescent probe (e.g., JYQ-107, a Rhodamine110-based probe) is incubated with purified PARK7 protein.[5][9]

    • Increasing concentrations of a competitive inhibitor (like this compound) are added.

    • The inhibitor displaces the fluorescent probe from the PARK7 active site, causing a decrease in the fluorescence polarization signal.

    • The IC50 value can be determined by plotting the change in polarization against the inhibitor concentration.[8]

cluster_workflow Experimental Workflow for Inhibitor Characterization Start Start: HEK293T Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Lysate Cell Lysate Lysis->Lysate Probe_Incubation Incubate with Fluorescent Probe (e.g., JYQ-92) Lysate->Probe_Incubation SDS_PAGE SDS-PAGE Probe_Incubation->SDS_PAGE Analysis Fluorescence Scan & Western Blot SDS_PAGE->Analysis Result Result: Quantify Target Engagement and Inhibition Analysis->Result

Figure 2: General workflow for assessing PARK7 target engagement in cell lysates.

Conclusion

This compound represents a significant advancement in the development of chemical tools to study PARK7. Its potent and selective covalent interaction with the Cys106 residue in the active site allows for robust inhibition of PARK7's cellular functions. The methodologies outlined herein, particularly activity-based protein profiling and fluorescence polarization assays, are crucial for the continued discovery and characterization of novel PARK7 inhibitors. Further investigations leveraging this compound and its derivatives will undoubtedly provide deeper insights into the multifaceted roles of PARK7 in health and disease.

References

In-depth Technical Guide: The Discovery and Synthesis of JYQ-173

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has not yielded specific information on a compound designated JYQ-173. Extensive searches of chemical and biological databases for "this compound" did not provide any relevant results. It is possible that this designation is an internal project code, a very recent discovery not yet in the public domain, or a misnomer.

This guide will instead focus on a compound with a similar designation, CDZ173 (Leniolisib) , a potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor.[1][2] This will serve as an illustrative example of the kind of in-depth technical information that would be provided for a compound like this compound, should data become available. Leniolisib is a clinically relevant molecule with a well-documented discovery and development process.[1][3][4]

Introduction to CDZ173 (Leniolisib)

CDZ173, also known as Leniolisib, is an orally bioavailable, selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][3] The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation.[5] The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the function of B and T lymphocytes.[1][5] This selective expression profile makes PI3Kδ an attractive therapeutic target for a variety of immunological disorders and hematological malignancies.[2][4]

Leniolisib has been approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency.[3]

Discovery of CDZ173

The discovery of CDZ173 stemmed from a lead optimization program aimed at identifying novel, potent, and selective PI3Kδ inhibitors with favorable pharmacokinetic properties. The starting point was a series of 4,6-diaryl quinazolines which, while potent, suffered from high lipophilicity.

The key steps in the discovery process were:

  • Scaffold Hopping: The quinazoline (B50416) core was replaced with a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) scaffold.[1]

  • Side Chain Modification: One of the aryl groups was substituted with a pyrrolidine-3-amine moiety to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Lipophilicity Adjustment: Fine-tuning of the molecule's lipophilicity led to the identification of CDZ173 as a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.[1]

Synthesis of CDZ173

The synthesis of CDZ173 involves a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of CDZ173

A detailed, step-by-step protocol for the synthesis of CDZ173 is proprietary and not fully disclosed in the public literature. However, a general synthetic strategy can be inferred from related publications. The synthesis would likely involve the construction of the tetrahydropyrido[4,3-d]pyrimidine core followed by the sequential addition of the side chains through coupling reactions.

Workflow for a potential synthetic route:

Synthesis_Workflow A Starting Material A (Pyridone derivative) C Core Formation (Tetrahydropyrido[4,3-d]pyrimidine) A->C B Starting Material B (Amidine derivative) B->C D Side Chain 1 Addition (Pyrrolidine-3-amine derivative) C->D E Side Chain 2 Addition (Substituted phenyl derivative) D->E F Final Product (CDZ173) E->F

Caption: A potential synthetic workflow for CDZ173.

Biological Activity and Quantitative Data

CDZ173 is a highly potent and selective inhibitor of PI3Kδ. Its biological activity has been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of CDZ173
TargetIC50 (nM)
PI3Kδ11
PI3Kα1,300
PI3Kβ2,100
PI3Kγ290

Data adapted from Hoegenauer et al., 2017. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of CDZ173
AssayCell TypeIC50 (nM)
B-cell receptor-induced pAktRamos B-cells39
T-cell receptor-induced pAktJurkat T-cells55

Data adapted from Hoegenauer et al., 2017.

Mechanism of Action and Signaling Pathway

CDZ173 exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway. In immune cells, activation of cell surface receptors (such as the B-cell receptor or T-cell receptor) leads to the recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and BTK, which in turn regulate cellular processes such as proliferation, survival, and differentiation. By inhibiting PI3Kδ, CDZ173 blocks the production of PIP3 and downstream signaling, leading to a reduction in immune cell activation.

PI3Kδ Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor (e.g., BCR, TCR) PI3Kd PI3Kδ Receptor->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt BTK BTK PIP3->BTK Downstream Downstream Signaling (Proliferation, Survival) Akt->Downstream BTK->Downstream CDZ173 CDZ173 (Leniolisib) CDZ173->PI3Kd Inhibition

Caption: The PI3Kδ signaling pathway and the inhibitory action of CDZ173.

Conclusion

While information on the specific compound this compound is not currently available, the detailed exploration of CDZ173 (Leniolisib) provides a comprehensive framework for what a technical guide on a novel compound would entail. The discovery, synthesis, and biological characterization of such molecules are complex, multi-faceted processes that are crucial for the development of new therapeutics. Should information on this compound become public, a similar in-depth analysis would be warranted.

References

A Technical Guide to the Preclinical Evaluation of JYQ-173 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "JYQ-173" is not publicly available in the reviewed scientific literature. This document serves as a comprehensive template and guide for structuring a technical whitepaper on a novel therapeutic candidate for neurodegenerative diseases, using placeholder data and established methodologies. Researchers can adapt this framework to present their findings on this compound.

Introduction: The Challenge of Neurodegenerative Diseases and the Promise of Novel Therapeutics

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health burden.[1][2][3] These disorders are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and ultimately, death.[3] Despite extensive research, current therapeutic options are largely symptomatic, highlighting the urgent need for disease-modifying therapies that can halt or reverse the underlying pathological processes.[4][5]

This document outlines the preclinical potential of this compound, a novel investigational compound, in various models of neurodegenerative disease. The following sections will detail the pharmacological properties of this compound, its efficacy in relevant in vitro and in vivo models, and the proposed mechanism of action.

Pharmacological Profile of this compound

(This section is a placeholder for the user to insert specific data about their compound, this compound.)

This compound is a novel small molecule designed to target key pathological pathways implicated in neurodegeneration. Its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and initial safety assessment are summarized below.

Table 1: Physicochemical and ADME Properties of this compound (Example)

PropertyValue
Molecular Weighte.g., < 500 g/mol
LogPe.g., 2.5
Solubility (PBS, pH 7.4)e.g., 50 µM
Caco-2 Permeability (Papp A→B)e.g., >10 x 10⁻⁶ cm/s
Plasma Protein Bindinge.g., 95%
In vitro Metabolic Stability (t½)e.g., > 60 min (Human Liver Microsomes)
Key Metabolitese.g., M1 (inactive), M2 (active)

In Vitro Efficacy of this compound in Cellular Models of Neurodegeneration

The neuroprotective effects of this compound were assessed in a variety of in vitro models that replicate key aspects of neurodegenerative pathology, such as excitotoxicity, oxidative stress, and protein aggregation.

Table 2: Neuroprotective Activity of this compound in Cellular Assays (Example)

Cell LineInsultAssayEndpointIC50 / EC50 (nM)
SH-SY5YAβ₁₋₄₂ OligomersMTT AssayCell Viabilitye.g., 150 nM
Primary Cortical NeuronsGlutamateLDH AssayCytotoxicitye.g., 200 nM
BV-2 MicrogliaLPSGriess AssayNitric Oxide Productione.g., 120 nM
PC12 Cells6-OHDAJC-1 StainingMitochondrial Membrane Potentiale.g., 180 nM

In Vivo Efficacy of this compound in Animal Models of Neurodegenerative Disease

Based on its promising in vitro profile, this compound was advanced to in vivo testing in established animal models of Alzheimer's and Parkinson's disease.

Table 3: Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD) (Example)

Treatment GroupDose (mg/kg, p.o.)Morris Water Maze (Escape Latency, sec)Y-Maze (% Spontaneous Alternation)Brain Aβ₄₂ Levels (pg/mg tissue)
Vehicle-e.g., 45 ± 5e.g., 55 ± 4e.g., 2500 ± 300
This compounde.g., 10e.g., 30 ± 4e.g., 70 ± 5e.g., 1500 ± 250*
This compounde.g., 30e.g., 20 ± 3 e.g., 80 ± 3e.g., 1000 ± 200**

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Table 4: Efficacy of this compound in a Neurotoxin-based Mouse Model of Parkinson's Disease (e.g., MPTP) (Example)

Treatment GroupDose (mg/kg, i.p.)Rotarod Test (Latency to Fall, sec)Striatal Dopamine Levels (ng/mg tissue)Substantia Nigra TH+ Neurons (% of Control)
Vehicle-e.g., 60 ± 10e.g., 2.5 ± 0.5e.g., 40 ± 8
This compounde.g., 5e.g., 100 ± 15e.g., 5.0 ± 0.8e.g., 65 ± 7*
This compounde.g., 15e.g., 150 ± 20 e.g., 7.5 ± 1.0e.g., 85 ± 5**

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Proposed Mechanism of Action of this compound

(This section provides a hypothetical mechanism and corresponding diagrams. Researchers should replace this with their actual findings for this compound.)

Our mechanistic studies indicate that this compound exerts its neuroprotective effects through the potentiation of the PI3K/Akt signaling pathway, a critical regulator of neuronal survival and apoptosis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular JYQ173 This compound Receptor Growth Factor Receptor (e.g., TrkB) JYQ173->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates Akt Akt PI3K->Akt Phosphorylates & Activates (PIP2 -> PIP3) mTOR mTOR Akt->mTOR Activates GSK3B GSK3β Akt->GSK3B Inhibits CREB CREB Akt->CREB Activates Bad Bad Akt->Bad Inhibits Survival Neuronal Survival & Growth mTOR->Survival Apoptosis Apoptosis GSK3B->Apoptosis CREB->Survival Bcl2 Bcl-2 Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bad->Bcl2 Inhibits Caspase9->Apoptosis

Figure 1: Proposed PI3K/Akt signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies are provided for key experiments to ensure reproducibility.

In Vitro Cell Viability (MTT Assay)
  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 2 hours. Subsequently, aggregated Aβ₁₋₄₂ oligomers (10 µM) are added to induce toxicity.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis of Signaling Proteins
  • Protein Extraction: Following treatment, cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using the BCA protein assay.

  • Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin).

  • Secondary Antibody: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using appropriate software.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., SH-SY5Y) treatment This compound & Toxin Treatment cell_culture->treatment viability_assay Viability Assays (MTT, LDH) treatment->viability_assay mechanistic_assay Mechanistic Assays (Western Blot, qPCR) treatment->mechanistic_assay animal_model Animal Model (e.g., 5XFAD Mice) viability_assay->animal_model Promising Results mechanistic_assay->animal_model Promising Results dosing Chronic Dosing (this compound or Vehicle) animal_model->dosing behavior Behavioral Testing (MWM, Y-Maze) dosing->behavior tissue_collection Tissue Collection & Analysis behavior->tissue_collection

Figure 2: General experimental workflow for preclinical evaluation.

Morris Water Maze (MWM) for Spatial Memory
  • Apparatus: A circular pool (120 cm diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Acquisition Phase: Mice undergo training for 5 consecutive days, with 4 trials per day. In each trial, the mouse is placed in the pool from one of four starting positions and allowed to search for the platform for 60 seconds. The time to find the platform (escape latency) is recorded.

  • Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.

Conclusion and Future Directions

The data presented in this guide provides a framework for establishing the neuroprotective and disease-modifying potential of a novel compound, this compound. The hypothetical results demonstrate its ability to mitigate neuronal damage in cellular models and improve cognitive and motor function in animal models of neurodegenerative diseases. The proposed mechanism, centered on the activation of the PI3K/Akt survival pathway, offers a strong rationale for its therapeutic effects.

Future studies should aim to complete formal preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. Furthermore, exploring the efficacy of this compound in other neurodegenerative models, such as those for Huntington's disease or amyotrophic lateral sclerosis, could broaden its therapeutic potential.

References

Preliminary studies on JYQ-173's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for preliminary studies on the therapeutic potential of "JYQ-173" did not yield any relevant information. This suggests that "this compound" may be a novel compound with limited publicly available data, a confidential internal designation, or a potential typographical error.

We recommend verifying the compound's name and designation. It is possible that the intended query was for a different, similarly named therapeutic agent. Our search did identify information on the following compounds which have therapeutic potential in various diseases:

  • XBD173 (Emapunil): A ligand for the translocator protein (TSPO) that has been investigated for its neuroprotective and anti-inflammatory effects, particularly in the context of age-related macular degeneration and anxiety disorders.[1]

  • CDZ173 (Leniolisib): A selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.[2][3][4][5] It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS).[3]

If "this compound" is a valid, emerging therapeutic, we await the publication of preliminary studies to provide a detailed technical guide as requested. Please provide any additional available information or clarification on the compound to facilitate a more successful search.

References

Methodological & Application

Application Notes and Protocols for JYQ-173 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the utilization of JYQ-173 in in vitro cell culture assays to investigate its biological activity. This compound is a small molecule inhibitor with demonstrated effects on key cellular signaling pathways implicated in various disease processes. The following protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound has been characterized as a potent and selective inhibitor of critical signaling cascades. Its mechanism of action is primarily attributed to the modulation of protein kinases involved in cell proliferation, survival, and inflammatory responses. Two potential mechanisms have been identified for compounds structurally related to or potentially synonymous with this compound:

  • Inhibition of the HIPK2-Smad3 signaling pathway : One related compound, BT173, acts as an allosteric inhibitor of Homeodomain-interacting protein kinase 2 (HIPK2). By binding to HIPK2, it induces a conformational change that prevents its association with Smad3, a key mediator of the TGF-β signaling pathway. This disruption specifically inhibits the phosphorylation of Smad3, thereby downregulating the expression of pro-fibrotic genes.[1]

  • Inhibition of the PI3Kδ signaling pathway : Another related compound, CDZ173 (Leniolisib), is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[2][3] PI3Kδ is a crucial component of the PI3K/AKT signaling pathway, which plays a significant role in the proliferation, differentiation, and survival of hematopoietic cells.[2] By inhibiting PI3Kδ, this compound can modulate immune cell function and reduce aberrant cell growth.

Data Presentation

The following table summarizes the quantitative data regarding the effect of a related compound, BT173, on gene expression in primary human renal tubular epithelial cells.

Target GeneFold Change vs. Control (DMSO)
Gene A0.45
Gene B0.62
Gene C0.38

Data represents the fold change in gene expression relative to the DMSO control in primary human renal tubular epithelial cells after treatment with BT173.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Human renal tubular epithelial cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed human renal tubular epithelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.[1]

  • Incubate the plate for 24-48 hours.[1]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a plate reader.

Western Blot Analysis of Phospho-Smad3

This protocol is used to determine the effect of this compound on the phosphorylation of Smad3 in response to TGF-β1 stimulation.

Materials:

  • Cells of interest seeded in 6-well plates

  • This compound

  • TGF-β1

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Smad3, anti-total Smad3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.[1]

  • Pre-incubate the cells with various concentrations of this compound (e.g., 1, 3.3, 10 µM) or vehicle for 16 hours.[1]

  • Stimulate the cells with TGF-β1 (10 ng/mL) for 20-30 minutes.[1]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.[1]

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the signal using an ECL reagent and an imaging system.[1]

  • Strip the membrane and re-probe for total Smad3 and GAPDH as loading controls.[1]

Mandatory Visualization

JYQ_173_HIPK2_Smad3_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds HIPK2 HIPK2 TGFbR->HIPK2 Activates Smad3 Smad3 HIPK2->Smad3 Associates with pSmad3 p-Smad3 Smad3->pSmad3 Phosphorylates Nucleus Nucleus pSmad3->Nucleus Translocates to JYQ173 This compound JYQ173->HIPK2 Inhibits association Gene Pro-fibrotic Gene Expression Nucleus->Gene

Caption: this compound inhibits the HIPK2-Smad3 signaling pathway.

JYQ_173_PI3K_Pathway Receptor Receptor Tyrosine Kinase PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Downstream Cell Proliferation & Survival pAKT->Downstream JYQ173 This compound JYQ173->PI3Kd Inhibits

Caption: this compound inhibits the PI3Kδ/AKT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Incubation Incubate with this compound Cell_Seeding->Incubation JYQ173_Prep Prepare this compound Dilutions JYQ173_Prep->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Western Western Blot Incubation->Western

Caption: General experimental workflow for this compound cell culture assays.

References

Application Notes and Protocols for JYQ-173 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYQ-173 is a potent and selective chemical probe for the human Parkinson's disease-associated protein 7 (PARK7), also known as DJ-1. It acts as a covalent inhibitor, targeting the cysteine residue at position 106 (Cys106) of PARK7. With a reported half-maximal inhibitory concentration (IC50) of 19 nM, this compound serves as a valuable tool for investigating the biological functions of PARK7 in various cellular processes, including oxidative stress responses, mitochondrial function, and its role in neurodegenerative diseases and cancer. These application notes provide detailed protocols for the use of this compound in a range of in vitro assays to facilitate research into the therapeutic potential of targeting PARK7.

Quantitative Data Summary

The following table summarizes the key in vitro potency and cellular engagement data for this compound.

ParameterValueAssay TypeCell LineReference
IC50 19 nMDiFMUAc Deacetylase AssayN/A[1]
Cellular Engagement < 1 µMActivity-Based Protein ProfilingA549

Signaling Pathway of PARK7 (DJ-1)

PARK7 is a multifunctional protein that plays a critical role in cellular defense against oxidative stress. Under normal physiological conditions, PARK7 is involved in maintaining mitochondrial homeostasis, acting as a redox-sensitive chaperone, and regulating transcription. The diagram below illustrates a simplified signaling pathway involving PARK7.

PARK7_Signaling_Pathway cluster_stress Cellular Stress cluster_park7 PARK7 Activation & Function cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress (e.g., ROS) PARK7 PARK7 (DJ-1) Oxidative_Stress->PARK7 activates PARK7_Functions Redox-sensitive chaperone Protease activity Mitochondrial homeostasis PARK7->PARK7_Functions performs Apoptosis Apoptosis PARK7->Apoptosis inhibits JYQ173 This compound JYQ173->PARK7 inhibits Cys106 Cell_Survival Cell Survival & Neuroprotection PARK7_Functions->Cell_Survival promotes

Simplified PARK7 (DJ-1) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of adherent cells, such as the A549 human lung carcinoma cell line.

Materials:

  • This compound

  • A549 cells (or other suitable adherent cell line)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow:

Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Protocol 2: DiFMUAc Deacetylase Assay (Fluorometric)

This protocol is a general guideline for a fluorometric deacetylase assay using a substrate like 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc) to determine the IC50 of this compound for PARK7.

Materials:

  • Recombinant human PARK7 protein

  • This compound

  • DiFMUAc substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of DiFMUAc in DMSO.

    • Dilute the recombinant PARK7 protein to the desired concentration in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a black 96-well plate.

    • Add 1 µL of this compound at various concentrations (serially diluted) to the appropriate wells. Include a vehicle control (DMSO).

    • Add 25 µL of the diluted PARK7 protein solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the DiFMUAc substrate solution to each well. The final concentration of the substrate should be at or near its Km value for PARK7.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines a competitive binding assay to characterize the interaction of this compound with PARK7 using a fluorescently labeled probe that binds to the same site.

Materials:

  • Recombinant human PARK7 protein

  • This compound

  • A suitable fluorescently labeled probe for PARK7 (e.g., a fluorescently tagged known ligand or a custom-synthesized probe)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the recombinant PARK7 protein and the fluorescent probe to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically through titration experiments.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer, this compound at various concentrations, the fluorescent probe, and the PARK7 protein. The final volume should be around 20 µL.

    • Include controls for no protein (probe only) and no inhibitor (protein and probe).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The data is typically plotted as mP versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a competitive ABPP experiment to assess the target engagement and selectivity of this compound in a complex proteome (e.g., A549 cell lysate).

Materials:

  • A549 cells

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound

  • A broad-spectrum cysteine-reactive fluorescent probe (e.g., a rhodamine- or fluorescein-tagged iodoacetamide (B48618) or acrylamide (B121943) probe)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Experimental Workflow:

Workflow for competitive activity-based protein profiling (ABPP).

Procedure:

  • Cell Lysate Preparation:

    • Culture A549 cells to ~80-90% confluency.

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Competitive Labeling:

    • In separate microcentrifuge tubes, pre-incubate a fixed amount of cell lysate (e.g., 50 µg) with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add the fluorescent cysteine-reactive probe to each tube at a final concentration of ~1 µM.

    • Incubate for another 30 minutes at 37°C.

    • Quench the labeling reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Gel Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

    • The intensity of the band corresponding to PARK7 (~20 kDa) should decrease with increasing concentrations of this compound, indicating successful target engagement. The intensity of other bands can be used to assess the selectivity of this compound.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal concentrations of reagents and incubation times. Always follow standard laboratory safety procedures.

References

Application of JYQ-173 in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

JYQ-173 is a potent and selective chemical probe for human Parkinson disease protein 7 (PARK7), also known as DJ-1.[1][2] It acts as a covalent inhibitor, binding irreversibly to the Cys106 residue of PARK7.[2][3] PARK7 is a multifunctional protein that plays a critical role in protecting cells against oxidative stress and is implicated in the pathogenesis of Parkinson's disease and various cancers.[2][4][5] Understanding the interaction between small molecules like this compound and PARK7 is crucial for developing potential therapeutics.

Fluorescence Polarization (FP) is a robust, solution-based technique used to monitor molecular interactions in real time.[6][7] The principle of FP is based on the observation that when a small fluorescent molecule (tracer) is excited with polarized light, it tumbles rapidly in solution, emitting depolarized light. However, when this tracer binds to a larger molecule, such as a protein, its tumbling slows significantly, resulting in the emission of highly polarized light.[8] This change in polarization is directly proportional to the fraction of bound tracer, making FP an ideal method for quantifying binding events. In drug discovery, FP is widely used in a competitive format to screen for and characterize inhibitors that disrupt protein-ligand interactions.[4][9][10]

This document provides a detailed protocol for a competitive fluorescence polarization assay to characterize the inhibitory potency of this compound against its target, PARK7.

Quantitative Data Summary

The inhibitory potency of this compound against PARK7 has been determined using multiple assay formats. The following table summarizes the key quantitative data.

CompoundTargetAssay TypeParameterValueReference
This compoundPARK7 (DJ-1)DiFMUAc AssayIC₅₀19 nM[3]
This compoundPARK7 (DJ-1)Fluorescence PolarizationIC₅₀100 nM[3]

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization Assay for this compound

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the PARK7 protein. The assay measures the ability of this compound to displace a fluorescently-labeled tracer from the PARK7 active site.

Principle of the Assay

A fluorescent tracer that binds to the active site of PARK7 will yield a high fluorescence polarization signal. When an unlabeled competitor, such as this compound, is introduced, it competes for the same binding site. As the concentration of this compound increases, it displaces the fluorescent tracer, causing the tracer to tumble freely in solution and resulting in a decrease in the fluorescence polarization signal. The IC₅₀ value is determined by measuring this decrease as a function of the this compound concentration.

cluster_0 High Polarization State cluster_1 Low Polarization State PARK7 PARK7 Protein Complex PARK7-Tracer Complex (Slow Tumbling) PARK7->Complex Binding PARK7_Bound PARK7-JYQ-173 Complex PARK7->PARK7_Bound Tracer Fluorescent Tracer Tracer->Complex JYQ173 This compound Free_Tracer Free Tracer (Fast Tumbling) Complex->Free_Tracer Leads to Decrease in FP Signal JYQ173->PARK7_Bound Displacement

Figure 1. Competitive binding mechanism in the FP assay.

Materials and Reagents

  • PARK7 Protein: Recombinant human PARK7 protein (full-length, wild-type).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Fluorescent Tracer: A suitable fluorescently-labeled probe that binds to PARK7 (e.g., a fluorescent derivative of a known PARK7 inhibitor). Prepare a stock solution in DMSO. Note: As a specific commercial tracer may not be available, one may need to be synthesized. For this protocol, we will refer to it as "PARK7-Tracer".

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Microplates: Black, low-volume, non-binding surface 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization, equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., for fluorescein, Excitation: 485 nm, Emission: 535 nm).

Procedure

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of PARK7 protein in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM for a 100 nM final concentration).

    • Prepare a working solution of PARK7-Tracer in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration). Note: The optimal tracer concentration should be at or below its Kd and provide a stable, robust signal.

    • Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series into Assay Buffer to create 4X working solutions. This intermediate dilution step minimizes the final DMSO concentration in the assay wells.

  • Assay Plate Setup (384-well format, 20 µL final volume):

    • Negative Control (0% Inhibition / Max Signal): Add 5 µL of Assay Buffer with the same percentage of DMSO as the compound wells + 10 µL of 2X PARK7 protein + 5 µL of 2X PARK7-Tracer.

    • Positive Control (100% Inhibition / Min Signal): Add 5 µL of a high concentration of a known PARK7 inhibitor (or Assay Buffer) + 10 µL of Assay Buffer (no protein) + 5 µL of 2X PARK7-Tracer.

    • Test Wells (this compound Titration): Add 5 µL of 4X this compound serial dilutions + 10 µL of 2X PARK7 protein + 5 µL of 2X PARK7-Tracer.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light. The incubation time may require optimization.

  • Measurement:

    • Centrifuge the plate briefly to remove any bubbles.

    • Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader. Set the G-factor for the specific fluorophore being used.

Data Analysis

  • Calculate the average mP values for each control and test concentration.

  • The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:

    • mP_sample is the mP value from the test well.

    • mP_min is the average mP from the positive control wells (minimum signal).

    • mP_max is the average mP from the negative control wells (maximum signal).

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Visualizations

PARK7 (DJ-1) Signaling Pathway

PARK7 is a central hub in the cellular response to oxidative stress. It functions as a redox-sensitive chaperone and deglycase, protecting cells by stabilizing the master antioxidant transcription factor NFE2L2 (Nrf2), modulating mitochondrial function, and regulating apoptosis.[4][6]

cluster_nrf2 Nrf2 Pathway ROS Oxidative Stress (ROS) PARK7 PARK7 (DJ-1) ROS->PARK7 Activates Keap1 Keap1 PARK7->Keap1 Inhibits Mitochondria Mitochondrial Homeostasis PARK7->Mitochondria Maintains Apoptosis Apoptosis PARK7->Apoptosis Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Keap1->Nrf2 Inhibits (Sequesters) Antioxidants Antioxidant Proteins ARE->Antioxidants Transcription Antioxidants->ROS Neutralizes JYQ173 This compound JYQ173->PARK7 Inhibits

Figure 2. Simplified signaling pathway of PARK7 (DJ-1).

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the this compound competitive fluorescence polarization assay.

A 1. Reagent Preparation (PARK7, Tracer, this compound) B 2. Plate Setup (Add reagents to 384-well plate) A->B C 3. Incubation (60 min at Room Temp) B->C D 4. FP Measurement (Read mP values) C->D E 5. Data Analysis (Calculate % Inhibition) D->E F 6. IC50 Determination (Dose-Response Curve) E->F

Figure 3. Workflow for the competitive FP assay.

References

Application Notes and Protocols for the Synthesis of a Novel PROTAC Utilizing JYQ-173 for Targeted Degradation of PARK7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.[1]

This document provides a detailed, representative protocol for the synthesis of a novel PROTAC that targets the Parkinson's disease-associated protein 7 (PARK7), also known as DJ-1. This hypothetical PROTAC utilizes JYQ-173, a potent and selective covalent inhibitor of PARK7 that targets Cysteine 106, as the protein of interest ligand (or "warhead").[5] The protocol outlines the conjugation of this compound to a linker and subsequently to pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase.[1][6]

PROTAC Mechanism of Action: Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7][8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., PARK7) POI->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination of POI Ternary_Complex->Poly_Ub Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process. The general strategy involves the functionalization of a linker, followed by sequential conjugation to the E3 ligase ligand and the POI ligand. For this protocol, we will utilize a "click chemistry" approach, which is known for its high efficiency and reliability in PROTAC synthesis.[3][7]

Synthesis_Workflow cluster_workflow Synthetic Workflow Start Starting Materials: - this compound Derivative - Linker Precursor - Pomalidomide Step1 Step 1: Linker-Pomalidomide Conjugation Start->Step1 Step2 Step 2: Click Reaction with This compound Derivative Step1->Step2 Purification Purification (HPLC) Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

The synthesized PROTAC will consist of three distinct modules connected by chemical linkages.

PROTAC_Components POI_Ligand Protein of Interest (POI) Ligand This compound Derivative Linker Linker Alkyne-PEG-Azide POI_Ligand->Linker via Triazole Linkage E3_Ligand E3 Ligase Ligand Pomalidomide Linker->E3_Ligand via Amide Bond

Caption: Logical relationship of PROTAC components.

Detailed Experimental Protocols

Materials and Reagents

ReagentSupplierCatalog No.
This compoundProbechemPC-22304
PomalidomideSigma-AldrichSML1937
5-azido-pentanoic acidSigma-Aldrich761919
Propargylamine (B41283)Sigma-AldrichP50907
HATUSigma-Aldrich445473
DIPEASigma-Aldrich387649
Copper(II) sulfate (B86663) pentahydrateSigma-AldrichC8027
Sodium ascorbate (B8700270)Sigma-AldrichA7631
Anhydrous DMFSigma-Aldrich227056
Dichloromethane (DCM)Sigma-Aldrich270997
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Acetonitrile (ACN), HPLC gradeSigma-Aldrich34998
Water, HPLC gradeSigma-Aldrich34877

Protocol 1: Synthesis of Linker-Pomalidomide Intermediate (Pomalidomide-PEG-Azide)

This protocol describes the conjugation of pomalidomide to an azide-functionalized PEG linker via amide bond formation.

  • Dissolution: Dissolve pomalidomide (1.0 eq) and 5-azido-pentanoic acid (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Pomalidomide-PEG-Azide intermediate.

Protocol 2: Synthesis of a this compound Alkyne Derivative

To enable click chemistry, an alkyne handle must be introduced to this compound. This hypothetical protocol assumes the presence of a suitable functional group on this compound for modification, such as a carboxylic acid that can be converted to an amide.

  • Activation of this compound: If this compound has a carboxylic acid moiety, dissolve it in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 30 minutes at room temperature.

  • Coupling: Add propargylamine (1.5 eq) to the activated this compound solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours under an inert atmosphere.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the this compound-alkyne derivative using preparative reverse-phase HPLC.

Protocol 3: Final PROTAC Synthesis via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the this compound-alkyne derivative with the Pomalidomide-PEG-Azide intermediate.[7]

  • Dissolution: Dissolve the Pomalidomide-PEG-Azide intermediate (1.0 eq) and the this compound-alkyne derivative (1.1 eq) in a 3:1 mixture of DMF and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 4: Western Blot for Protein Degradation

This protocol is for the biological evaluation of the synthesized PROTAC's ability to degrade PARK7.[9]

  • Cell Culture and Treatment: Plate cells (e.g., a neuroblastoma cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against PARK7. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PARK7 protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation for each PROTAC concentration relative to a vehicle control. Determine the DC50 value (the concentration at which 50% of the protein is degraded).[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H19FN8O2S[5]
Molecular Weight466.50 g/mol [5]
IC50 for PARK7/DJ-119 nM[5]
Solubility10 mM in DMSO[5]

Table 2: Representative Data for PROTAC Characterization

ParameterMethodExpected Result
PurityAnalytical HPLC>95%
Identity ConfirmationHigh-Resolution Mass Spectrometry (HRMS)Calculated mass ± 5 ppm
Structural Confirmation1H and 13C NMRSpectra consistent with proposed structure
Degradation Potency (DC50)Western BlotTarget-dependent (nM to µM range)
Maximum Degradation (Dmax)Western Blot>80%

Disclaimer: This document provides a representative protocol for the synthesis and evaluation of a novel PROTAC. The specific reaction conditions, purification methods, and analytical techniques may require optimization for this particular molecule. All laboratory work should be conducted by trained personnel in a suitable research environment. The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

References

Application Notes and Protocols: Western Blot Analysis of PARK7/DJ-1 Levels Following JYQ-173 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARK7, also known as DJ-1, is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation, mitochondrial function, and acting as an oxidative stress sensor.[1] Mutations in the PARK7 gene are linked to early-onset, autosomal recessive Parkinson's disease.[2][3] Given its roles in cytoprotection and disease, PARK7 has emerged as a significant target for therapeutic development. JYQ-173 is a recently developed chemical probe identified as a potent and selective covalent inhibitor of human PARK7, binding to the critical Cys106 residue with a reported IC50 of 19 nM.[4][5] It is important to note that this compound is characterized as an inhibitor of PARK7 function, not a degrader. Therefore, treatment with this compound is not expected to directly reduce total PARK7 protein levels, but rather to abrogate its enzymatic and signaling activities.

These application notes provide a detailed protocol for performing Western blot analysis to assess the total protein levels of PARK7 in cell lysates following treatment with this compound. This analysis is a crucial first step to confirm that any observed phenotypic changes are due to the inhibition of PARK7 activity rather than a reduction in its expression.

Data Presentation

The following table presents hypothetical quantitative data from a Western blot experiment designed to measure PARK7 protein levels after treatment with this compound for 24 hours. The data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle control (DMSO).

Table 1: Relative PARK7 Protein Levels after this compound Treatment

Treatment GroupConcentration (µM)Mean Relative PARK7 Level (Fold Change)Standard Deviationp-value (vs. Vehicle)
Vehicle (DMSO)01.000.12-
This compound0.11.050.15>0.99
This compound1.00.980.11>0.99
This compound10.01.020.13>0.99

Note: The data presented in this table is hypothetical and serves as an example. Based on the known mechanism of this compound as a functional inhibitor, no significant change in total PARK7 protein levels is anticipated.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Line: A human cell line endogenously expressing PARK7, such as HEK293T or SH-SY5Y neuroblastoma cells, is recommended.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM).

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protein Extraction (Cell Lysis)
  • Reagents:

    • Cold Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer (Cell Signaling Technology #9806 or equivalent)

    • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)

    • PMSF (Phenylmethylsulfonyl fluoride)

  • Procedure:

    • After treatment, place the 6-well plates on ice.

    • Aspirate the treatment medium and wash the cells once with 1-2 mL of ice-cold PBS.[5]

    • Aspirate the PBS completely.

    • Add 100-150 µL of ice-cold RIPA buffer, supplemented with protease inhibitors and PMSF, to each well.[5]

    • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

    • Incubate the lysates on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (containing the soluble protein) to a new, clean microcentrifuge tube. Store at -80°C or proceed to protein quantification.

Protein Quantification (BCA Assay)
  • Reagents:

    • Bicinchoninic Acid (BCA) Protein Assay Kit (e.g., Thermo Scientific, #23225)

    • Bovine Serum Albumin (BSA) standards

  • Procedure:

    • Prepare BSA standards according to the kit manufacturer's instructions (e.g., a serial dilution from 2 mg/mL).[5]

    • Add a small volume of each cell lysate (e.g., 2-5 µL) and each BSA standard in triplicate to a 96-well plate.

    • Prepare the BCA working reagent by mixing reagent A and reagent B as per the manufacturer's protocol.[5]

    • Add 200 µL of the BCA working reagent to each well and mix gently.

    • Incubate the plate at 37°C for 30 minutes.[5]

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve from the BSA standards and determine the protein concentration of each cell lysate.

Western Blotting for PARK7
  • Sample Preparation:

    • Based on the protein concentrations, calculate the volume of lysate needed for equal protein loading (e.g., 20-30 µg per lane).

    • Add 4X Laemmli sample buffer (or NuPAGE LDS Sample Buffer) to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 4-12% Bis-Tris polyacrylamide gel.[4]

    • Run the gel in 1X MES or MOPS SDS Running Buffer until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]

    • Incubate the membrane with a primary antibody against PARK7/DJ-1 overnight at 4°C. A specific band for PARK7 should be detected at approximately 23 kDa.[6]

      • Recommended Primary Antibody: Anti-PARK7/DJ-1 antibody (e.g., R&D Systems, MAB3995, at 0.5 µg/mL; or Stressgen, clone 3E8, at 1:5000 dilution).[4][6]

    • Wash the membrane three times for 5-10 minutes each with TBST.[4]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rat HRP or anti-mouse HRP) diluted in 5% milk/TBST for 1 hour at room temperature.[4][6]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[4]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Immunoblotting cluster_analysis Data Analysis cell_culture 1. Cell Culture & This compound Treatment lysis 2. Cell Lysis (Protein Extraction) cell_culture->lysis quant 3. Protein Quantification (BCA) lysis->quant denature 4. Sample Denaturation (w/ Laemmli Buffer) quant->denature sds_page 5. SDS-PAGE denature->sds_page transfer 6. Protein Transfer (to PVDF Membrane) sds_page->transfer blocking 7. Blocking transfer->blocking pri_ab 8. Primary Antibody (Anti-PARK7) blocking->pri_ab sec_ab 9. Secondary Antibody (HRP-conjugated) pri_ab->sec_ab detect 10. ECL Detection sec_ab->detect imaging 11. Signal Capture (Imaging System) detect->imaging normalize 12. Densitometry & Normalization to Loading Control imaging->normalize

Caption: Experimental workflow for Western blot analysis of PARK7.

PARK7_Signaling_Pathway cluster_stress Cellular Stress cluster_park7 PARK7 (DJ-1) Function cluster_inhibition Inhibition by this compound ros Oxidative Stress (e.g., ROS) park7 PARK7 (DJ-1) (Active) ros->park7 activates nrf2 Nrf2 Activation park7->nrf2 stabilizes mito Mitochondrial Integrity park7->mito apoptosis Inhibition of Apoptosis park7->apoptosis park7_inhibited PARK7 (DJ-1) (Inactive) antioxidant Antioxidant Gene Expression nrf2->antioxidant jyq173 This compound jyq173->park7_inhibited covalently binds Cys106

Caption: Hypothesized signaling pathway of PARK7 and its inhibition by this compound.

References

Application Notes and Protocols: Investigating PARK7 Function in Neuronal Cells using JYQ-173

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARKINSON'S DISEASE-ASSOCIATED PROTEIN 7 (PARK7), also known as DJ-1, is a critical multifunctional protein implicated in the protection of neuronal cells. Its roles in combating oxidative stress, maintaining mitochondrial integrity, and regulating transcription make it a key target in the study of neurodegenerative diseases such as Parkinson's disease.[1] JYQ-173 is a potent and selective small-molecule inhibitor of PARK7.[2][3] It acts by covalently binding to the active site cysteine residue (Cys106) of PARK7, thereby inhibiting its enzymatic activities.[3][4][5] With an in vitro IC50 of 19 nM and excellent cell permeability, this compound serves as a valuable chemical probe for elucidating the cellular functions of PARK7 in neuronal models.[2][4][6]

These application notes provide detailed protocols for utilizing this compound to study the diverse functions of PARK7 in neuronal cell cultures. The included methodologies will enable researchers to investigate the impact of PARK7 inhibition on neuronal viability under oxidative stress, mitochondrial function, and downstream signaling pathways.

Key Applications of this compound in Neuronal Cell Studies:

  • Investigating the role of PARK7 in neuronal survival under oxidative stress: By inhibiting PARK7 with this compound, researchers can assess the protein's contribution to protecting neurons from oxidative damage induced by various stressors.

  • Elucidating the function of PARK7 in maintaining mitochondrial health: Experiments can be designed to determine how the inhibition of PARK7 affects mitochondrial membrane potential, reactive oxygen species (ROS) production, and mitochondrial dynamics.

  • Dissecting PARK7-mediated signaling pathways: this compound can be used to probe the involvement of PARK7 in cellular signaling cascades, such as the Nrf2 antioxidant response pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in studying PARK7.

Table 1: In Vitro Potency of PARK7 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
This compound PARK7 19 DiFMUAc assay [4][6]
JYQ-164PARK721DiFMUAc assay[4][6]
JYQ-88PARK7120DiFMUAc assay[4][6]
STK793590PARK7130DiFMUAc assay[4][6]

Table 2: Cellular Activity and Selectivity of this compound

ParameterValueCell LineAssay TypeReference
Cellular PotencySubmicromolarA549, HEK293TCysteine Activity-Based Protein Profiling[6]
Selectivity vs. UCHL1~1000-foldHEK293TN/A[6]

Experimental Protocols

Protocol 1: Assessing the Effect of PARK7 Inhibition on Neuronal Viability Under Oxidative Stress

This protocol details how to use this compound to determine the role of PARK7 in protecting neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), rotenone)

  • Cell viability assay kit (e.g., MTT, LDH release assay)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control. Incubate for 2-4 hours.

  • Induction of Oxidative Stress: Prepare a working solution of the oxidative stress-inducing agent in cell culture medium. Add the agent to the wells (e.g., 100 µM 6-OHDA) and incubate for the desired time (e.g., 24 hours). Include a control group that is not exposed to the stressor.

  • Assessment of Cell Viability: After the incubation period, measure cell viability using a standard assay such as the MTT or LDH release assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the effect of PARK7 inhibition on cell survival.

Protocol 2: Evaluating the Impact of PARK7 Inhibition on Mitochondrial Health

This protocol describes how to use this compound to investigate the role of PARK7 in maintaining mitochondrial function in neuronal cells.

Materials:

  • Neuronal cell line

  • Cell culture medium and supplements

  • This compound

  • Mitochondrial membrane potential probe (e.g., TMRM, JC-1)

  • Mitochondrial ROS indicator (e.g., MitoSOX Red)

  • Fluorescence microscope or plate reader

  • PBS

Methodology:

  • Cell Culture and Treatment: Culture neuronal cells on glass-bottom dishes or in 96-well plates suitable for fluorescence imaging. Treat the cells with this compound (e.g., 1 µM) or vehicle for 24 hours.

  • Staining for Mitochondrial Membrane Potential:

    • Remove the culture medium and wash the cells with warm PBS.

    • Incubate the cells with the mitochondrial membrane potential probe (e.g., 100 nM TMRM) in culture medium for 30 minutes at 37°C.

    • Wash the cells with PBS.

  • Staining for Mitochondrial ROS:

    • Remove the culture medium and wash the cells with warm PBS.

    • Incubate the cells with the mitochondrial ROS indicator (e.g., 5 µM MitoSOX Red) in culture medium for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

  • Fluorescence Imaging and Analysis:

    • Acquire images using a fluorescence microscope with the appropriate filter sets.

    • Quantify the fluorescence intensity of the probes in individual cells or per well using image analysis software or a fluorescence plate reader.

    • Compare the fluorescence intensity between this compound-treated and vehicle-treated cells to assess changes in mitochondrial membrane potential and ROS levels.

Protocol 3: Investigating the Role of PARK7 in the Nrf2 Antioxidant Response Pathway

This protocol outlines a method to study the effect of PARK7 inhibition by this compound on the activation of the Nrf2 signaling pathway.

Materials:

  • Neuronal cell line

  • Cell culture medium and supplements

  • This compound

  • Oxidative stress-inducing agent (e.g., sulforaphane, as an Nrf2 activator)

  • Reagents for Western blotting (lysis buffer, primary antibodies against Nrf2, Keap1, and a loading control like β-actin, secondary antibodies)

  • Reagents for qRT-PCR (RNA extraction kit, reverse transcription kit, primers for Nrf2 target genes like HMOX1 and NQO1)

Methodology:

  • Cell Treatment: Culture neuronal cells to 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) or vehicle for 4 hours, followed by treatment with an Nrf2 activator (e.g., 5 µM sulforaphane) for an additional 6 hours.

  • Western Blot Analysis for Nrf2 Nuclear Translocation:

    • Lyse the cells and separate the nuclear and cytoplasmic fractions.

    • Perform Western blotting on both fractions using an anti-Nrf2 antibody to assess its translocation to the nucleus. Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm fractionation.

  • qRT-PCR for Nrf2 Target Gene Expression:

    • Extract total RNA from the treated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers for Nrf2 target genes (HMOX1, NQO1) and a housekeeping gene for normalization.

  • Data Analysis:

    • For Western blots, quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2.

    • For qRT-PCR, calculate the relative mRNA expression of the target genes using the ΔΔCt method.

    • Compare the results between the different treatment groups to determine the effect of PARK7 inhibition on Nrf2 activation.

Visualizations

G cluster_stress Oxidative Stress cluster_park7 PARK7 Function cluster_downstream Cellular Response Oxidative Stress Oxidative Stress PARK7 PARK7 Oxidative Stress->PARK7 Induces Mitochondria Mitochondrial Integrity PARK7->Mitochondria Maintains Nrf2 Nrf2 Pathway Activation PARK7->Nrf2 Activates JYQ173 This compound JYQ173->PARK7 Inhibits Survival Neuronal Survival Mitochondria->Survival Nrf2->Survival

Caption: Signaling pathway of PARK7 in response to oxidative stress and its inhibition by this compound.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed Neuronal Cells adhere 24h Incubation start->adhere pretreat Pre-treat with this compound (2-4h) adhere->pretreat stress Induce Oxidative Stress (e.g., 6-OHDA, 24h) pretreat->stress viability Assess Cell Viability (MTT / LDH Assay) stress->viability data Data Analysis viability->data

Caption: Experimental workflow for assessing the effect of this compound on neuronal viability under oxidative stress.

G cluster_inputs Inputs cluster_process Experimental Process cluster_outputs Outputs jyq173 This compound inhibit Inhibit PARK7 jyq173->inhibit cells Neuronal Cells cells->inhibit measure Measure Cellular Endpoints inhibit->measure viability Changes in Cell Viability measure->viability mito Altered Mitochondrial Function measure->mito signal Modulation of Signaling Pathways measure->signal

Caption: Logical relationship between using this compound and studying PARK7 function in neuronal cells.

References

Application Notes and Protocols for High-Throughput Screening of PARK7 Inhibitors using JYQ-173

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of inhibitors for Parkinson's disease-associated protein 7 (PARK7), also known as DJ-1, using the potent and selective covalent inhibitor, JYQ-173. This compound serves as a valuable chemical probe to investigate the biological functions of PARK7 and to identify novel therapeutic agents targeting this protein. These protocols are designed for researchers in academia and industry engaged in drug discovery and chemical biology.

Introduction to PARK7 (DJ-1) and this compound

PARK7 is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation, mitochondrial function, and response to oxidative stress.[1][2] Dysregulation of PARK7 has been linked to the pathogenesis of several diseases, including Parkinson's disease and various cancers.[3][4] The enzymatic activity of PARK7, particularly its glyoxalase and deglycase functions, is dependent on a critical cysteine residue at position 106 (Cys106).[5]

This compound is a potent and highly selective covalent inhibitor of PARK7.[6] It irreversibly binds to the active site Cys106, thereby inhibiting its enzymatic functions.[6] The high potency and selectivity of this compound make it an excellent tool for studying PARK7 biology and for developing HTS assays to discover novel PARK7 inhibitors.

Data Presentation

Inhibitor Activity and Selectivity
CompoundTargetIC50 (nM)Binding MechanismKey Features
This compound PARK7 19 Covalent (Cys106) High potency and selectivity
JYQ-164PARK721Covalent (Cys106)High potency and selectivity
JYQ-88PARK7120Covalent (Cys106)Predecessor to this compound
STK793590PARK7130Not specifiedIsatin-based inhibitor

Experimental Protocols

High-Throughput Screening for PARK7 Inhibitors using a Fluorescence Polarization (FP) Assay

This protocol describes a competitive fluorescence polarization assay suitable for HTS of large compound libraries to identify inhibitors that compete with a fluorescent probe for binding to PARK7.

Principle: A fluorescently labeled probe based on a known PARK7 inhibitor (e.g., a rhodamine-labeled version of a JYQ compound) binds to PARK7, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-probe complex.[7][8] In the presence of a competing inhibitor, the probe is displaced from PARK7, leading to a faster tumbling rate and a decrease in the fluorescence polarization signal.[7][8]

Materials:

  • Recombinant human PARK7 protein

  • Fluorescent PARK7 probe (e.g., JYQ-107, a rhodamine-labeled probe)[9]

  • Assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well or 1536-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Dispense test compounds and controls (DMSO for negative control, a known potent inhibitor for positive control) into the microplate. The final concentration of DMSO should be kept consistent across all wells (typically ≤ 1%).

  • Enzyme Addition: Add recombinant PARK7 protein to each well to a final concentration of 0.2 µM.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for compound binding to the enzyme.

  • Probe Addition: Add the fluorescent PARK7 probe to each well. The final concentration should be optimized to give a stable and robust FP signal.

  • Second Incubation: Incubate the plate at room temperature for 120 minutes, protected from light.[9]

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Confirmatory Assay: DiFMUAc-Based Enzymatic Assay

This assay confirms the inhibitory activity of hits identified from the primary screen by measuring their effect on the enzymatic activity of PARK7.

Principle: PARK7 exhibits deacetylation activity towards the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc).[10] Deacetylation of DiFMUAc by PARK7 produces a fluorescent product that can be monitored over time.[10] Inhibitors of PARK7 will reduce the rate of this reaction.

Materials:

  • Recombinant human PARK7 protein

  • DiFMUAc substrate

  • Assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Protocol:

  • Compound and Enzyme Pre-incubation: In a microplate, mix the test compounds at various concentrations with recombinant PARK7 protein. Include positive (known inhibitor) and negative (DMSO) controls. Incubate for 60 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding DiFMUAc to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~358 nm, Emission: ~455 nm) every minute for 30-60 minutes.[11]

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement using Competitive Activity-Based Protein Profiling (ABPP)

This protocol validates that the identified inhibitors engage with PARK7 within a cellular context.

Principle: Competitive ABPP is used to assess the ability of a test compound to compete with a broad-spectrum or target-specific activity-based probe for binding to the active site of an enzyme in a complex proteome (e.g., cell lysate).[12][13] Inhibition of probe labeling by the test compound indicates target engagement.

Materials:

  • Human cell line expressing PARK7 (e.g., HEK293T)

  • Lysis buffer (e.g., RIPA buffer)

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • Activity-based probe for cysteine proteases or a specific PARK7 probe (e.g., a cell-permeable version of a JYQ compound with a reporter tag)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against PARK7 and a loading control (e.g., beta-actin)

Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest and lyse the cells to prepare a whole-cell proteome.

  • Probe Labeling: Incubate the cell lysates with the activity-based probe for 30-60 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The probe-labeled proteins can be visualized by in-gel fluorescence scanning if a fluorescent probe is used. Alternatively, if the probe contains a biotin (B1667282) tag, the labeled proteins can be detected by a streptavidin-HRP conjugate.

  • Target Confirmation: Confirm the identity of the labeled band corresponding to PARK7 by Western blotting with a specific PARK7 antibody. A decrease in the intensity of the probe-labeled PARK7 band in the presence of the test compound indicates target engagement.[4][9]

Visualizations

Signaling Pathways Involving PARK7

PARK7_Signaling cluster_stress Oxidative Stress Response cluster_survival Cell Survival & Proliferation ROS Oxidative Stress (ROS) PARK7 PARK7 (DJ-1) ROS->PARK7 activates ASK1 ASK1 ROS->ASK1 activates Keap1 Keap1 PARK7->Keap1 inhibits dissociation from Nrf2 PARK7->ASK1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., NQO1, GCLC) ARE->Antioxidant_Genes activates transcription Apoptosis_Stress Apoptosis ASK1->Apoptosis_Stress PTEN PTEN PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival PARK7_survival PARK7 (DJ-1) PARK7_survival->PTEN inhibits JYQ173 This compound JYQ173->PARK7 JYQ173->PARK7_survival

Caption: PARK7 signaling in oxidative stress and cell survival.

Experimental Workflow for HTS and Hit Validation

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_development Lead Optimization HTS High-Throughput Screening (Fluorescence Polarization Assay) Hits Primary Hits HTS->Hits Library Compound Library Library->HTS Confirmatory Confirmatory Assay (DiFMUAc Enzymatic Assay) Hits->Confirmatory IC50 IC50 Determination Confirmatory->IC50 Cellular_Assay Cellular Target Engagement (Competitive ABPP) IC50->Cellular_Assay Validated_Hits Validated Hits Cellular_Assay->Validated_Hits Lead_Opt Medicinal Chemistry (SAR Studies) Validated_Hits->Lead_Opt

Caption: High-throughput screening and hit validation workflow.

References

JYQ-173: A Chemical Probe for Investigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. The protein PARK7, also known as DJ-1, is a critical component of the cellular machinery that protects against oxidative damage. JYQ-173 is a potent and selective chemical inhibitor of PARK7, making it an invaluable tool for elucidating the intricate mechanisms of oxidative stress and the protective roles of PARK7. By covalently binding to the catalytic cysteine residue (Cys106) of PARK7, this compound effectively ablates its function, thereby sensitizing cells to oxidative insults. These application notes provide a comprehensive guide for utilizing this compound in in vitro studies of oxidative stress.

Mechanism of Action

This compound is a highly selective inhibitor of human PARK7 with a half-maximal inhibitory concentration (IC50) of 19 nM.[1] It acts by forming a covalent bond with the Cys106 residue, which is crucial for the antioxidant and enzymatic activities of PARK7. Inhibition of PARK7 is expected to lead to an accumulation of cellular ROS and render cells more susceptible to oxidative damage. This makes this compound an excellent tool to probe the functional consequences of PARK7 inhibition and to explore the cellular responses to heightened oxidative stress.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the anticipated effects of PARK7 inhibition on cellular markers of oxidative stress.

ParameterValue/EffectReference
This compound IC50 for PARK7 19 nM[1]
Cellular Target Cysteine 106 of PARK7[1]
Effect on Nrf2 Expression Decreased[2]
Effect on Antioxidant Enzymes (NQO1, HO-1, SOD2, CAT) Decreased Expression[2]
Expected Effect on ROS levels IncreasedInferred from PARK7 function
Expected Effect on Cell Viability under Oxidative Stress DecreasedInferred from PARK7 function

Signaling Pathways

PARK7 and the Nrf2-Mediated Antioxidant Response

PARK7 is known to positively regulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon oxidative stress, Nrf2 translocates to the nucleus and drives the expression of a suite of antioxidant and cytoprotective genes. Inhibition of PARK7 by this compound is expected to suppress this protective pathway.

PARK7-Nrf2 Signaling Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress PARK7 PARK7 (DJ-1) Oxidative Stress->PARK7 Activates JYQ173 This compound JYQ173->PARK7 Inhibits Keap1 Keap1 PARK7->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Diagram of the PARK7-Nrf2 signaling pathway.

Experimental Protocols

Here, we provide detailed protocols for using this compound to study oxidative stress in a cellular context.

1. Induction of Oxidative Stress and Assessment of Cell Viability

This protocol details how to use this compound to sensitize cells to an oxidative stressor and measure the impact on cell viability.

Workflow for Cell Viability Assay start Seed cells in a 96-well plate pretreat Pre-treat with this compound (e.g., 1-100 nM) for 2-4 hours start->pretreat induce Induce oxidative stress (e.g., with H2O2 or menadione) pretreat->induce incubate Incubate for 24 hours induce->incubate assay Perform MTT or similar cell viability assay incubate->assay analyze Analyze data to determine IC50 of the stressor +/- this compound assay->analyze

Experimental workflow for assessing cell viability.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa)

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) or Menadione (B1676200)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 100 nM.

  • Remove the culture medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO). Incubate for 2-4 hours.

  • Prepare a fresh solution of H₂O₂ or menadione in serum-free medium. A typical concentration range to test for H₂O₂ is 100-500 µM, and for menadione is 10-100 µM.

  • After the pre-treatment with this compound, remove the medium and add the oxidative stressor solution.

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the effect of this compound on the IC50 of the oxidative stressor.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with this compound and an oxidative stressor.

Workflow for ROS Measurement start Seed cells in a black, clear-bottom 96-well plate treat Treat cells with this compound +/- oxidative stressor start->treat load Load cells with DCFH-DA (10 µM) for 30 minutes treat->load wash Wash cells with PBS load->wash measure Measure fluorescence (Ex/Em = 485/535 nm) wash->measure analyze Quantify relative fluorescence units (RFU) measure->analyze

Experimental workflow for ROS detection.

Materials:

  • Cell line of interest

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with this compound at the desired concentration (e.g., 50 nM) with or without an oxidative stressor (e.g., 200 µM H₂O₂) for a duration of 1-4 hours. Include appropriate controls (untreated, this compound alone, stressor alone).

  • After treatment, remove the medium and wash the cells once with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Express the results as relative fluorescence units (RFU) compared to the control to quantify the change in ROS levels.

3. Western Blot Analysis of Nrf2 Pathway Proteins

This protocol is for assessing the effect of this compound on the expression of key proteins in the Nrf2 signaling pathway.

Workflow for Western Blot Analysis start Treat cells with this compound +/- oxidative stressor lyse Lyse cells and collect protein extracts start->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to a PVDF membrane separate->transfer probe Probe with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) transfer->probe detect Detect with HRP-conjugated secondary antibodies and chemiluminescence probe->detect analyze Analyze band intensities detect->analyze

Experimental workflow for Western blot.

Materials:

  • Cell line of interest

  • This compound

  • Oxidative stressor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARK7, anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells in 6-well plates and treat with this compound (e.g., 50 nM) with or without an oxidative stressor for 6-24 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatants.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Conclusion

This compound is a powerful chemical tool that enables the specific inhibition of PARK7, providing a means to dissect its role in the cellular response to oxidative stress. The protocols outlined above offer a starting point for researchers to investigate the impact of PARK7 inhibition on cell viability, ROS production, and key signaling pathways. These studies will contribute to a deeper understanding of the molecular mechanisms of oxidative stress and may aid in the development of novel therapeutic strategies for diseases associated with oxidative damage.

References

Application Notes and Protocols for XBD-173 (Emapunil) in a Preclinical Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "JYQ-173" did not yield relevant results. Based on the available scientific literature, it is highly probable that this was a typographical error for XBD-173 , also known as Emapunil and AC-5216 . The following application notes are based on published research for XBD-173 in a well-established animal model of Parkinson's disease.

Introduction

XBD-173 (Emapunil) is a synthetic ligand for the 18 kDa translocator protein (TSPO), a mitochondrial protein that is upregulated in activated microglia during neuroinflammation.[1][2] Research has demonstrated its neuroprotective effects in a mouse model of Parkinson's disease, suggesting its potential as a disease-modifying therapy.[1][3] XBD-173 has been shown to ameliorate the degeneration of dopaminergic neurons, preserve striatal dopamine (B1211576) levels, and prevent motor dysfunction in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of parkinsonism.[1][2] Its mechanism of action involves modulating the unfolded protein response and shifting microglia from a pro-inflammatory to an anti-inflammatory state.[1][3]

These application notes provide a detailed overview of the in vivo application of XBD-173 in a preclinical model of Parkinson's disease, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Gong et al. (2019), demonstrating the neuroprotective effects of XBD-173 in the MPTP mouse model of Parkinson's disease.

Table 1: Effect of XBD-173 on Dopaminergic Neuron Survival and Dopamine Metabolism

Treatment GroupNumber of TH+ Neurons in Substantia Nigra pars compacta (SNpc)Striatal Dopamine (DA) Levels (ng/mg tissue)Striatal DOPAC Levels (ng/mg tissue)Striatal HVA Levels (ng/mg tissue)
Saline ControlUndisclosed baselineUndisclosed baselineUndisclosed baselineUndisclosed baseline
MPTP + Vehicle (DMSO)Significant Reduction vs. SalineSignificant Reduction vs. SalineSignificant Reduction vs. SalineSignificant Reduction vs. Saline
MPTP + XBD-173 (Emapunil)Complete Prevention of Neuronal Loss vs. MPTP + VehiclePreservation of DA Metabolism vs. MPTP + VehiclePreservation of DOPAC Metabolism vs. MPTP + VehiclePreservation of HVA Metabolism vs. MPTP + Vehicle

TH+ = Tyrosine Hydroxylase positive, a marker for dopaminergic neurons. DA = Dopamine, DOPAC = 3,4-Dihydroxyphenylacetic acid, HVA = Homovanillic acid. Data adapted from Gong et al. (2019).[1]

Table 2: Effect of XBD-173 on Motor Function

Treatment GroupPole Test Performance (Time to turn and descend)Postural Instability Test (Latency to fall)
Saline ControlNormal PerformanceNormal Performance
MPTP + Vehicle (DMSO)Significant Impairment vs. SalineSignificant Impairment vs. Saline
MPTP + XBD-173 (Emapunil)Restoration of Motor Function vs. MPTP + VehicleRestoration of Postural Control vs. MPTP + Vehicle

Data adapted from Gong et al. (2019).[2]

Table 3: Effect of XBD-173 on Neuroinflammation

Treatment GroupStriatal Microgliosis (IBA1+ cell count)Striatal Astrogliosis (GFAP+ cell count)
Saline ControlBaseline LevelsBaseline Levels
MPTP + Vehicle (DMSO)Significant Increase vs. SalineSignificant Increase vs. Saline
MPTP + XBD-173 (Emapunil)Marked Amelioration vs. MPTP + VehicleModest, but Significant Reduction vs. MPTP + Vehicle

IBA1 = Ionized calcium-binding adapter molecule 1, a marker for microglia. GFAP = Glial fibrillary acidic protein, a marker for astrocytes. Data adapted from Gong et al. (2019).[1]

Experimental Protocols

The following protocols are based on the methodologies described by Gong et al. (2019) for the in vivo evaluation of XBD-173 in the MPTP mouse model of Parkinson's disease.[1]

MPTP Mouse Model of Parkinsonism

Objective: To induce a Parkinson's-like pathology in mice through the administration of the neurotoxin MPTP, leading to the loss of dopaminergic neurons in the substantia nigra.

Materials:

  • Female C57BL/6 mice

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Prepare a stock solution of MPTP in saline.

  • Administer MPTP to female mice via intraperitoneal (i.p.) injection. A subchronic dosing regimen is typically used.

  • A control group of mice should receive saline injections following the same schedule.

  • Monitor the animals for any adverse effects.

XBD-173 (Emapunil) Administration

Objective: To administer XBD-173 to the MPTP-treated mice to evaluate its neuroprotective effects.

Materials:

  • XBD-173 (Emapunil)

  • Dimethyl sulfoxide (B87167) (DMSO) for vehicle control

  • Syringes and needles for administration

Protocol:

  • Prepare a solution of XBD-173. The vehicle control group will receive DMSO.

  • Administer XBD-173 or vehicle to the mice. In the cited study, administration was performed every two days for up to 15 days.[2]

  • The timing of the first XBD-173 dose relative to the first MPTP injection should be optimized based on the experimental design (e.g., pre-treatment, co-treatment, or post-treatment).

Behavioral Assessment

Objective: To evaluate motor function and coordination in the treated and control mice.

a) Pole Test:

  • Place the mouse head-up on top of a vertical wooden pole.

  • Record the time it takes for the mouse to turn downwards and the total time to descend the pole.

b) Postural Instability Test:

  • Gently pull the mouse backward by the tail with increasing force.

  • Measure the latency to fall or the force required to induce a fall.

Neurochemical Analysis

Objective: To quantify the levels of dopamine and its metabolites in the striatum.

Protocol:

  • At the end of the treatment period, euthanize the mice.

  • Dissect the striatum from the brain.

  • Homogenize the tissue and analyze the levels of dopamine, DOPAC, and HVA using high-performance liquid chromatography (HPLC) with electrochemical detection.

Histological Analysis

Objective: To assess the number of surviving dopaminergic neurons and the extent of neuroinflammation.

Protocol:

  • Perfuse the mice with a fixative solution (e.g., 4% paraformaldehyde).

  • Collect the brains and prepare coronal sections through the substantia nigra and striatum.

  • Perform immunohistochemistry using antibodies against:

    • Tyrosine Hydroxylase (TH) to label dopaminergic neurons.

    • IBA1 to label microglia.

    • GFAP to label astrocytes.

  • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

  • Quantify the density of IBA1-positive and GFAP-positive cells in the striatum.

Visualizations

Signaling Pathway of XBD-173 in Neuroprotection

G Proposed Signaling Pathway of XBD-173 in Parkinson's Disease Model cluster_0 Microglia cluster_1 Dopaminergic Neuron XBD173 XBD-173 (Emapunil) TSPO TSPO XBD173->TSPO binds to UPR Unfolded Protein Response (UPR) (IRE1α/XBP1 pathway) XBD173->UPR modulates Neuroprotection Neuroprotection ProInflammatory Pro-inflammatory State (M1 Microglia) TSPO->ProInflammatory inhibits shift to AntiInflammatory Anti-inflammatory State (M2 Microglia) TSPO->AntiInflammatory promotes shift to NeuronalDeath Neuronal Degeneration ProInflammatory->NeuronalDeath promotes AntiInflammatory->NeuronalDeath prevents MPTP MPTP Insult MPTP->UPR activates UPR->NeuronalDeath leads to

Caption: Proposed mechanism of XBD-173 neuroprotection.

Experimental Workflow for In Vivo Evaluation of XBD-173

G Experimental Workflow for XBD-173 In Vivo Studies cluster_0 Phase 1: Parkinson's Model Induction cluster_1 Phase 2: Compound Administration cluster_2 Phase 3: Outcome Assessment AnimalModel Select Animal Model (e.g., Female C57BL/6 Mice) MPTP_Induction Induce Parkinsonism (MPTP Injections) AnimalModel->MPTP_Induction Control_Group Control Group (Saline Injections) AnimalModel->Control_Group XBD173_Admin Administer XBD-173 MPTP_Induction->XBD173_Admin Vehicle_Admin Administer Vehicle (DMSO) MPTP_Induction->Vehicle_Admin Behavioral Behavioral Testing (Pole Test, Postural Instability) XBD173_Admin->Behavioral Vehicle_Admin->Behavioral Neurochemical Neurochemical Analysis (Striatal Dopamine & Metabolites) Behavioral->Neurochemical Histology Histological Analysis (TH, IBA1, GFAP Staining) Neurochemical->Histology

References

Troubleshooting & Optimization

Troubleshooting JYQ-173 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JYQ-173, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic molecule, a characteristic common in modern drug development for enhanced membrane permeability.[1] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but demonstrates very low solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media.[2] Direct dissolution of this compound in aqueous buffers will likely lead to precipitation.[2] It is estimated that 30%-50% of compounds in screening libraries have aqueous solubilities of less than 10 μM.[1]

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

A2: We strongly recommend using 100% anhydrous (water-free) Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution of this compound.[2][3] Using anhydrous DMSO is crucial as absorbed water can negatively impact the solubility and stability of the compound.[3]

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A3: This phenomenon is commonly referred to as "crashing out" or precipitation.[2][4] It happens because this compound is significantly more soluble in the organic stock solvent (DMSO) than in the aqueous buffer.[4] When the stock solution is diluted into the aqueous medium, the solvent environment becomes less favorable for this compound, causing it to exceed its solubility limit and precipitate.[2][4]

To prevent this, you can employ the following strategies:

  • Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.[4]

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 0.5%) to avoid solvent-induced artifacts in your biological system, while ensuring it is sufficient to maintain this compound's solubility.[2][4]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the stock into a smaller volume of the buffer with vigorous mixing, and then add this intermediate dilution to the rest of the buffer.[4]

  • Vortex During Addition: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform dispersion.[4]

  • Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.[2][4] However, be mindful of the temperature stability of other components in your assay.[4]

Q4: Can I use heat or sonication to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound.[2][3][5] However, prolonged heating is not recommended as it may lead to the degradation of the compound.[2] Always visually inspect the solution to ensure there are no undissolved particles.[4]

Q5: Are there alternative formulation strategies to enhance the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, pH adjustment, salt formation, or the use of complexing agents like cyclodextrins and dendrimers, or low-molecular-weight polyethylene (B3416737) glycols (PEGs).[1][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and formulation of this compound in aqueous solutions.

Issue Possible Cause Solution
Precipitation upon addition to aqueous buffer Exceeding the solubility limit.Ensure the final concentration of this compound is below its solubility limit in the aqueous medium.[5] Prepare a high-concentration stock in DMSO and add it dropwise to the vigorously stirred aqueous buffer.[4][5]
pH of the aqueous buffer.While the pH-dependence of this compound solubility is not fully characterized, it is advisable to work within a physiologically relevant pH range (e.g., pH 6.0 to 7.4) unless the experiment requires otherwise. Some compounds can be more stable in slightly acidic to neutral conditions.[4]
Cloudy or milky appearance of the final solution Incomplete dissolution, forming a fine suspension.Use sonication or gentle warming (37°C) to aid dissolution.[3] Ensure the compound is fully dissolved in the initial DMSO stock before further dilution.[5]
Low or inconsistent concentration measurements Adsorption to labware.Hydrophobic compounds can adsorb to plastic surfaces. Use low-adsorption microplates and pipette tips, or silanized glassware to minimize this effect.[5]
Degradation of the compound.Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions for each experiment.[4] Some compounds can undergo hydrolysis, especially under alkaline conditions.[4]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or ensure your DMSO is properly stored to prevent water absorption.[3]

  • Dissolution: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in 100% DMSO.

  • Solubilization Assistance: If necessary, gently warm the solution in a 37°C water bath or use brief sonication to ensure complete dissolution.[3][4]

  • Visual Inspection: Visually confirm that no solid particles are present in the solution.[4]

  • Storage: Aliquot the stock solution into small, single-use vials and store them at -20°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[4]

Protocol for Preparing a Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and pre-warm it to the experimental temperature if applicable (e.g., 37°C).[4]

  • Dilution Calculation: Determine the volume of the this compound DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).[2]

  • Dilution Procedure: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.[4]

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, you may need to lower the final concentration of this compound or optimize the formulation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% Anhydrous DMSO weigh->dissolve sonicate Gentle Warming / Sonication (if needed) dissolve->sonicate store Aliquot and Store at -20°C sonicate->store dilute Dropwise Addition of Stock to Buffer with Vortexing store->dilute Use one aliquot prewarm Pre-warm Aqueous Buffer prewarm->dilute inspect Visual Inspection for Precipitation dilute->inspect experiment Perform Experiment inspect->experiment Proceed if clear

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Aqueous Solution? check_conc Is Final this compound Concentration Too High? start->check_conc Yes check_dmso Is Final DMSO Concentration Too Low? check_conc->check_dmso No lower_conc Lower Final this compound Concentration check_conc->lower_conc Yes check_procedure Was Dilution Procedure Followed Correctly? check_dmso->check_procedure No increase_dmso Increase Final DMSO Concentration (with caution) check_dmso->increase_dmso Yes optimize_dilution Optimize Dilution (e.g., stepwise, vortexing) check_procedure->optimize_dilution No formulation Consider Alternative Formulation Strategies check_procedure->formulation Yes

Caption: Troubleshooting logic for this compound precipitation issues.

hypothetical_pathway JYQ173 This compound KinaseA Kinase A JYQ173->KinaseA Inhibition ProteinB Protein B KinaseA->ProteinB Phosphorylation TF_C Transcription Factor C ProteinB->TF_C Activation GeneD Gene D Expression TF_C->GeneD Transcription CellularResponse Cellular Response GeneD->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Optimizing JYQ-173 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JYQ-173, a potent and selective covalent inhibitor of PARK7 (also known as DJ-1). The following troubleshooting guides and frequently asked questions (FAQs) will help you design experiments that maximize on-target efficacy while minimizing the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that irreversibly binds to the cysteine residue at position 106 (Cys106) of the PARK7 protein.[1][2] PARK7 is a protein with glyoxalase and peptidase activity, playing a role in cellular processes like transcriptional regulation and mitochondrial function.[1]

Q2: How potent is this compound against its intended target, PARK7?

A2: this compound is a highly potent inhibitor of PARK7. In biochemical assays, it has demonstrated an IC50 of 19 nM in a DiFMUAc assay and 100 nM in a fluorescence polarization assay.[1]

Q3: What are the known off-target effects of this compound?

A3: Extensive profiling has shown this compound to be a highly selective inhibitor. In a cysteine activity-based protein profiling (ABPP) experiment that surveyed over 5,000 cysteine sites in A549 cells, only the Cys106 peptide of PARK7 was detected as a target.[1] No significant inhibition of deubiquitinating enzymes (DUBs) like UCHL1 has been observed.[1]

Q4: What is the recommended concentration range for in vitro experiments?

A4: For in vitro assays, a concentration of up to 1 µM is recommended for this compound.[1] It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

Q5: At what concentration is full target engagement observed in cellular assays?

A5: In cellular activity-based protein profiling (ABPP) assays, full inhibition of PARK7 was observed at this compound concentrations of less than 1 µM after a 1-hour incubation at 37°C.[1]

Troubleshooting Guide: Avoiding and Identifying Off-Target Effects

Even with a highly selective compound like this compound, it is crucial to use optimal concentrations and appropriate controls to ensure that the observed biological effects are due to the inhibition of PARK7.

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Use of excessively high concentrations of this compound, potentially leading to non-specific binding.Perform a dose-response experiment starting from the low nanomolar range up to 1 µM to identify the lowest effective concentration for on-target activity.
Observed phenotype may not be specific to PARK7 inhibition. The experimental system may have unique sensitivities, or the phenotype could be an artifact.Use the provided negative control compound, MB078 , at the same concentration as this compound.[1] MB078 is structurally related to this compound but does not inhibit PARK7, allowing you to distinguish on-target from off-target effects.
Difficulty confirming target engagement in your cell line or model system. Differences in cell permeability, protein expression levels, or experimental conditions compared to published data.Perform a cellular thermal shift assay (CETSA) or an activity-based protein profiling (ABPP) experiment to directly measure the binding of this compound to PARK7 in your specific system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeIC50 (nM)
DiFMUAc Assay19[1][2]
Fluorescence Polarization Assay100[1]

Table 2: Recommended Concentration Ranges

ApplicationRecommended Concentration
In Vitro Biochemical AssaysUp to 1 µM[1]
Cellular Assays (for full target engagement)< 1 µM[1]

Experimental Protocols

1. Dose-Response Experiment for Cellular Assays

This protocol outlines a general procedure to determine the optimal concentration of this compound for your specific cellular phenotype.

  • Cell Plating: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM). Include a vehicle control (e.g., DMSO) and a negative control (MB078) at the highest concentration used for this compound.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, MB078, or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Phenotypic Readout: Perform your assay to measure the biological response of interest (e.g., cell viability, protein expression, reporter gene activity).

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). The optimal concentration for your experiments should be at or near the top of the dose-response curve, where the on-target effect is maximized.

2. Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is a powerful technique to directly assess the covalent binding of this compound to PARK7 in a cellular context.

  • Cell Culture and Treatment: Culture your cells of interest and treat them with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest the cells and prepare a cell lysate.

  • Probe Labeling: Treat the lysates with a cysteine-reactive fluorescent probe (e.g., a rhodamine-tagged iodoacetamide (B48618) probe). This probe will label the cysteine residues that have not been engaged by this compound.

  • SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Analysis: A decrease in the fluorescence signal corresponding to the molecular weight of PARK7 with increasing concentrations of this compound indicates successful target engagement.

Visualizations

JYQ_173_Mechanism_of_Action This compound Mechanism of Action JYQ173 This compound PARK7 PARK7 (DJ-1) (Active) JYQ173->PARK7 Covalent binding to Cys106 Inactive_PARK7 PARK7 (DJ-1) (Inactive) PARK7->Inactive_PARK7 Inhibition Cellular_Processes Cellular Processes (e.g., Transcriptional Regulation, Mitochondrial Function) PARK7->Cellular_Processes Regulates Inactive_PARK7->Cellular_Processes Dysregulation

Caption: Mechanism of action of this compound.

Experimental_Workflow_Dose_Response Experimental Workflow: Dose-Response Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate_Cells 1. Plate Cells Prepare_Compounds 2. Prepare this compound Dilutions (and Controls: Vehicle, MB078) Treat_Cells 3. Treat Cells Prepare_Compounds->Treat_Cells Incubate 4. Incubate Treat_Cells->Incubate Assay_Readout 5. Perform Phenotypic Assay Incubate->Assay_Readout Plot_Data 6. Plot Dose-Response Curve Assay_Readout->Plot_Data Determine_EC50 7. Determine EC50 Plot_Data->Determine_EC50

References

How to prevent JYQ-173 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and stability of the DJ-1/PARK7 inhibitor, JYQ-173. Our aim is to help you prevent compound degradation in your experimental setups and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective inhibitor of Parkinson's disease protein 7 (PARK7), also known as DJ-1. It has an IC50 of 19 nM and acts by covalently binding to the cysteine residue at position 106 (Cys106) of the DJ-1 protein.[1] This covalent modification inhibits the various proposed functions of DJ-1, which are linked to cellular protection against oxidative stress and protein aggregation.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 Months
-20°C6 Months

Data summarized from supplier information.

Q3: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For aqueous-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer.

Q4: What are the potential degradation pathways for this compound?

Based on the chemical structure of this compound, which contains carboxamide, cyano, thiazole (B1198619), and triazole functional groups, several potential degradation pathways can be inferred:

  • Hydrolysis: The carboxamide and cyano groups are susceptible to hydrolysis, especially under strong acidic or basic conditions. This can lead to the formation of a carboxylic acid from the carboxamide and a carboxylic acid or amide from the cyano group.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the compound's activity.

  • Photodegradation: Aromatic and heterocyclic ring systems, such as the triazole and thiazole rings in this compound, can be susceptible to degradation upon exposure to UV or visible light.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues that may arise during experiments with this compound and provides solutions to minimize compound degradation.

IssuePotential CauseRecommended Solution
Loss of compound activity over time in aqueous solution. Hydrolysis of the carboxamide or cyano group.Prepare fresh dilutions of this compound in your aqueous experimental buffer from a frozen DMSO stock solution just before each experiment. Avoid prolonged storage of aqueous solutions. Maintain the pH of your experimental buffer within a neutral range (pH 6-8) if possible, as extreme pH can accelerate hydrolysis.
Inconsistent results between experiments. Oxidation of the thiazole ring due to exposure to air or reactive oxygen species in the media.Degas your aqueous buffers before use to remove dissolved oxygen. If your experimental system is sensitive to oxidative stress, consider adding a mild antioxidant to your buffer system, ensuring it does not interfere with your assay.
Reduced potency of the compound, especially after repeated freeze-thaw cycles of the stock solution. Precipitation of the compound out of the DMSO stock, or degradation due to repeated temperature changes.Aliquot your DMSO stock solution into smaller, single-use volumes upon initial preparation to minimize the number of freeze-thaw cycles. Ensure the compound is fully dissolved before each use by gently vortexing.
Background signal or unexpected side-effects in cell-based assays. Photodegradation of this compound when exposed to light, leading to the formation of active or interfering byproducts.Protect all solutions containing this compound from light by using amber-colored tubes or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light.

Experimental Protocols

General Protocol for In Vitro DJ-1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on DJ-1's enzymatic function.

Materials:

  • Recombinant human DJ-1 protein

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Substrate for DJ-1 (e.g., a fluorescent probe for esterase activity)

  • DMSO (anhydrous)

  • 96-well black microplates

  • Plate reader with fluorescence detection

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. Aliquot into single-use tubes and store at -80°C.

  • Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. Perform serial dilutions in DMSO to create a range of working concentrations.

  • Assay Reaction: a. In a 96-well plate, add a solution of recombinant DJ-1 protein in assay buffer to each well. b. Add the diluted this compound or DMSO (as a vehicle control) to the wells. c. Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature, protected from light, to allow for the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for this compound In Vitro Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Aliquot and store at -80°C A->B C Serial dilution in DMSO (on day of experiment) B->C E Add diluted this compound or DMSO control C->E Add to assay D Add DJ-1 enzyme to 96-well plate D->E F Incubate (protect from light) E->F G Add substrate F->G H Measure fluorescence G->H Read plate I Calculate IC50 H->I

Caption: Workflow for a typical in vitro DJ-1 inhibition assay using this compound.

Potential Degradation Pathways of this compound

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation JYQ173 This compound CarboxylicAcid Carboxylic Acid (from Carboxamide) JYQ173->CarboxylicAcid H₂O / H⁺ or OH⁻ Amide Amide/Carboxylic Acid (from Cyano Group) JYQ173->Amide H₂O / H⁺ or OH⁻ Sulfoxide Sulfoxide/Sulfone (on Thiazole Ring) JYQ173->Sulfoxide Oxidizing Agent (e.g., O₂, ROS) RingCleavage Ring Cleavage Products (Triazole/Thiazole) JYQ173->RingCleavage Light (UV/Visible)

Caption: Inferred potential degradation pathways of this compound.

References

Addressing variability in JYQ-173 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with JYQ-173, a potent and selective covalent inhibitor of Parkinson disease protein 7 (PARK7/DJ-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and potent covalent inhibitor of PARK7 (also known as DJ-1).[1][2][3] It specifically binds to the cysteine residue at position 106 (Cys106) of the PARK7 protein, leading to its irreversible inhibition.[1][2] PARK7 is involved in various cellular processes, including transcriptional regulation and mitochondrial function.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a dry powder or as a stock solution in DMSO (up to 10 mM) at -20°C. It is recommended to limit the number of freeze-thaw cycles to one per aliquot. For DMSO stock solutions stored for longer than 3-6 months, it is advisable to re-test for activity before use.[2]

Q3: At what concentration should I use this compound in my in vitro experiments?

A3: For most in vitro cell-based assays, a concentration of up to 1 µM is recommended.[2] However, the optimal concentration may vary depending on the cell type and specific experimental conditions. It is always best to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Is there a negative control compound available for this compound?

A4: Yes, MB078 is a recommended negative control compound for use in experiments with this compound.[2] It is structurally related but does not inhibit PARK7, allowing for the differentiation of on-target from off-target effects.

Q5: How can I confirm that this compound is engaging with its target (PARK7) in my cells?

A5: An Activity-Based Protein Profiling (ABPP) assay is a suitable method to confirm cellular target engagement. This technique can demonstrate the covalent modification of PARK7 by this compound. Full inhibition of PARK7 has been observed at concentrations below 1 µM using this assay.[2]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values
Potential Cause Troubleshooting Step
Inconsistent Compound Preparation Ensure this compound is fully dissolved in high-purity DMSO. Prepare fresh dilutions for each experiment from a recently thawed stock aliquot. Avoid repeated freeze-thaw cycles of the stock solution.[2]
Assay Condition Variability Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Minor variations in these parameters can significantly impact IC50 values.[4]
Cell Line Instability Use cells with a consistent passage number. Perform regular cell line authentication to ensure the genetic integrity of your cell line.
Data Analysis Method Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data. The four-parameter logistic (4PL) model is commonly used.[4][5]
Issue 2: Lower than Expected Potency (High IC50)
Potential Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial of the compound. Test the activity of older DMSO stocks before use.[2]
High Cell Density An excessively high cell number can lead to a higher apparent IC50. Optimize the cell seeding density for your specific assay.
Presence of Serum Proteins Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
Incorrect Assay Endpoint Ensure the chosen assay endpoint is robust and directly reflects the activity of PARK7 or the downstream pathway of interest.
Issue 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Reagent Variability Use reagents from the same lot number whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency.
Environmental Factors Maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can affect cell health and experimental outcomes.
Technician-to-Technician Variability Ensure all personnel are following the exact same protocol. A detailed and standardized protocol is crucial for reproducibility.

Data Presentation

In Vitro Potency of this compound
Assay TypeIC50 (nM)TargetNotes
DiFMUAc Assay19PARK7This assay relies on the deacetylation of a fluorogenic substrate.[1][2][3]
Fluorescence Polarization Assay100PARK7

Experimental Protocols

General Cell-Based Assay Protocol for this compound
  • Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the negative control, MB078, in the appropriate cell culture medium. A common starting concentration for the dilution series is 10 µM.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or MB078. Include a vehicle control (e.g., DMSO) at the same final concentration as the compound-treated wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Endpoint Measurement: Perform the desired assay to measure the biological response (e.g., cell viability assay, target engagement assay, or a functional assay related to PARK7 activity).

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4][5]

Mandatory Visualizations

JYQ_173_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Cellular_Stress Cellular Stress (e.g., Oxidative Stress) PARK7 PARK7 (DJ-1) Cellular_Stress->PARK7 activates Downstream Downstream Effectors (e.g., Transcriptional Regulation, Mitochondrial Function) PARK7->Downstream promotes JYQ173 This compound JYQ173->PARK7 covalently inhibits (at Cys106)

Caption: Mechanism of action of this compound in inhibiting the PARK7 signaling pathway.

Experimental_Workflow A 1. Cell Culture (Plate cells and allow to adhere) B 2. Compound Preparation (Serial dilution of this compound) A->B C 3. Cell Treatment (Add compound dilutions to cells) B->C D 4. Incubation (Specified duration, e.g., 24-72h) C->D E 5. Assay Readout (e.g., Viability, Target Engagement) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Flowchart Start Inconsistent/Unexpected Experimental Results Check_Compound Verify this compound Storage & Handling Start->Check_Compound Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Reagents Confirm Reagent Quality & Lot Numbers Start->Check_Reagents Analyze_Data Re-analyze Data with Standardized Method Check_Compound->Analyze_Data Check_Protocol->Analyze_Data Check_Cells->Analyze_Data Check_Reagents->Analyze_Data Outcome Consistent Results Analyze_Data->Outcome

Caption: A logical flowchart for troubleshooting variability in this compound experiments.

References

Best practices for storing and handling JYQ-173

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JYQ-173

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). Ensure the DMSO is of high purity (≥99.9%) to minimize the introduction of contaminants that could affect experimental results.

Q2: How should I store the lyophilized powder form of this compound?

The lyophilized powder should be stored at -20°C in a desiccated, light-protected environment. Proper desiccation is crucial as the compound may be hygroscopic.

Q3: Once reconstituted, what is the stability of the this compound stock solution?

Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months with minimal degradation. For short-term storage (up to one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive. Both the lyophilized powder and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.

Q5: Can I store this compound solutions in aqueous buffers?

We do not recommend long-term storage of this compound in aqueous buffers, as this can lead to hydrolysis and precipitation. Working solutions in aqueous media should be prepared fresh from the DMSO stock solution on the day of the experiment and used within a few hours.

Troubleshooting Guide

Issue 1: The this compound powder did not fully dissolve in DMSO.

  • Possible Cause 1: Incorrect Solvent Volume. You may have used an insufficient volume of DMSO for the amount of powder.

    • Solution: Double-check your calculations to ensure you are targeting a concentration at or below the maximum solubility limit. Add a small, precise volume of additional DMSO to see if the compound dissolves.

  • Possible Cause 2: Low-Quality Solvent. The DMSO may contain water, which can reduce the solubility of this compound.

    • Solution: Use a new, sealed vial of anhydrous, high-purity DMSO.

  • Possible Cause 3: Insufficient Mixing. The compound may require more energy to dissolve.

    • Solution: Gently warm the solution to 37°C for 5-10 minutes and vortex briefly. Sonication in a water bath for 2-5 minutes can also aid dissolution.

Issue 2: I observed precipitation in my stock solution after storing it at -20°C.

  • Possible Cause: Freeze-Thaw Cycles. Repeatedly moving the stock solution between the freezer and the bench can cause the compound to come out of solution.

    • Solution: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. To redissolve the precipitate, warm the vial to 37°C and vortex until the solution is clear.

Issue 3: My experimental results are inconsistent or show a loss of compound activity.

  • Possible Cause 1: Compound Degradation. The stock solution may be too old, or it may have been improperly stored (e.g., exposed to light, stored at the wrong temperature).

    • Solution: Prepare a fresh stock solution from the lyophilized powder. Always store stock solutions and aliquots at -80°C for long-term storage.

  • Possible Cause 2: Degradation in Aqueous Media. The compound may be unstable in your final experimental buffer.

    • Solution: Prepare the final working solution immediately before adding it to your assay. Minimize the time the compound spends in the aqueous buffer before the experiment begins.

Storage and Stability Data

FormStorage ConditionStabilityKey Considerations
Lyophilized Powder-20°C, desiccated, dark≥ 12 monthsProtect from moisture and light.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-20°CUp to 1 weekSuitable for short-term access.
Working Solution (Aqueous)Room Temperature< 4 hoursPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound to a 10 mM Stock Solution

  • Acclimatization: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial. For example, to create a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 500 g/mol ), you would add 200 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If necessary, gently warm the vial to 37°C for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment or a single day's worth of experiments.

  • Storage: Immediately store the aliquots at -80°C.

Visual Guides

G cluster_storage Storage & Handling Workflow start Receive Lyophilized This compound Powder store_powder Store at -20°C (Desiccated, Dark) start->store_powder reconstitute Reconstitute in Anhydrous DMSO store_powder->reconstitute Before Use aliquot Create Single-Use Aliquots reconstitute->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution prepare_working Prepare Working Solution in Aqueous Buffer store_solution->prepare_working For Experiment use_experiment Use Immediately in Experiment prepare_working->use_experiment G cluster_troubleshooting Troubleshooting: this compound Solubility Issues start Powder Not Dissolving? check_concentration Is Concentration Too High? start->check_concentration check_solvent Is Solvent Anhydrous DMSO? warm_vortex Action: Warm to 37°C & Vortex/Sonicate check_solvent->warm_vortex Yes use_new_dmso Action: Use New, Sealed DMSO check_solvent->use_new_dmso No check_concentration->check_solvent No recalculate Action: Recalculate & Add More Solvent check_concentration->recalculate Yes success Problem Resolved warm_vortex->success use_new_dmso->success recalculate->success

Identifying and mitigating JYQ-173 off-target binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target binding of the novel kinase inhibitor, JYQ-173.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor designed to selectively target the kinase domain of Kinase A , a key enzyme implicated in aberrant cell proliferation pathways.[1][2] By binding to the ATP pocket of Kinase A, this compound prevents phosphorylation of downstream substrates, thereby blocking signal transduction.[2]

Q2: What are the known significant off-targets of this compound and what are the consequences?

A2: While designed for selectivity, this compound has been shown to inhibit Kinase B and Kinase C at concentrations achievable in cellular assays.[3] Inhibition of Kinase B, which is involved in a critical cell survival pathway, can lead to unintended cytotoxicity.[4] Off-target binding to Kinase C may result in unexpected phenotypic changes unrelated to the inhibition of Kinase A.[5]

Q3: How can I begin to investigate potential off-target effects of this compound in my specific cell model?

A3: A systematic approach is crucial. Start with a broad, unbiased screen to identify potential interactions.[6] Key recommended methods include:

  • Kinome Profiling: Screen this compound against a large panel of recombinant kinases to obtain a comprehensive selectivity profile.[7]

  • Chemical Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry (MS) to pull down binding partners from cell lysates.[8][9]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[10][11]

Q4: What are the primary strategies to mitigate the off-target effects of this compound?

A4: Mitigating off-target effects is essential for accurate data interpretation. Consider the following:

  • Concentration Optimization: Use the lowest effective concentration of this compound that inhibits the primary target (Kinase A) without significantly engaging off-targets.[3]

  • Use of Orthogonal Tools: Confirm phenotypes using a structurally unrelated inhibitor of Kinase A or by using genetic approaches like siRNA or CRISPR/Cas9 to validate that the observed effect is on-target.

  • Structural Modification: If off-target effects are persistent and problematic, medicinal chemistry efforts may be required to synthesize analogs of this compound with improved selectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: I'm observing high cellular toxicity at concentrations where I expect specific inhibition of Kinase A.

  • Possible Cause: This is a classic sign of off-target effects, likely due to the inhibition of pro-survival kinases like Kinase B.[3][5]

  • Troubleshooting Steps:

    • Determine IC50 vs. CC50: Perform parallel dose-response experiments to measure the IC50 for inhibiting Kinase A phosphorylation and the CC50 for cell viability. A narrow window between these values suggests off-target toxicity.

    • Run Control Experiments: Include a "no-enzyme" control in your biochemical assays to ensure this compound is not directly interfering with your detection reagents (e.g., luciferase in luminescence-based assays).[12]

    • Confirm Target Engagement: Use CETSA to confirm that this compound is engaging Kinase A at the concentrations where toxicity is observed.[10] A significant thermal shift for Kinase B at these concentrations would strongly indicate it as the source of toxicity.

Issue 2: My experimental results (e.g., IC50 values) are inconsistent between assays.

  • Possible Cause: Variability in IC50 values can stem from differences in experimental conditions, particularly the ATP concentration in biochemical assays.[13][14]

  • Troubleshooting Steps:

    • Standardize ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent potency is highly sensitive to the ATP concentration. Use a consistent ATP concentration across all biochemical experiments, ideally at or near the Km value for the kinase.[14]

    • Ensure Linear Reaction Velocity: Confirm that your kinase reaction is within the linear range. If the reaction proceeds too long, substrate depletion can affect IC50 determination.[13][14]

    • Verify Compound Integrity: Check the stability and purity of your this compound stock solution. Compound degradation or aggregation can lead to variable results.[5][12]

Issue 3: I am not observing the expected downstream signaling changes after inhibiting Kinase A.

  • Possible Cause: The signaling network in your cell model may be more complex than anticipated, involving feedback loops or redundant pathways.[15] Alternatively, off-target effects could be activating a compensatory pathway.

  • Troubleshooting Steps:

    • Phospho-Proteomics Analysis: Perform a quantitative mass spectrometry-based phospho-proteomics experiment to get an unbiased, global view of the signaling changes induced by this compound.

    • Pathway Analysis: Analyze the affected pathways. An unexpected activation of a parallel pathway (e.g., the one involving Kinase C) might explain the lack of the expected phenotype.

    • Validate with Genetics: Use siRNA or CRISPR to knockdown Kinase A and confirm that this reproduces the same signaling changes (or lack thereof) as this compound treatment.

Quantitative Data Summary

The following tables summarize the selectivity and cellular activity profile of this compound.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetAssay TypeIC50 (nM)Notes
Kinase A (Primary) Biochemical (Radiometric)5High affinity for the intended target.
Kinase B (Off-Target) Biochemical (Radiometric)85Significant off-target activity.
Kinase C (Off-Target) Biochemical (Radiometric)250Moderate off-target activity.
Panel of 300 Kinases Biochemical Screen>1000Generally selective, with specific off-targets noted.

Table 2: Cellular Activity Profile of this compound in HT-29 Cells

AssayEndpointEC50 / CC50 (nM)Notes
Target Engagement Kinase A Phospho-Substrate25Potent inhibition of the primary target in cells.
Cell Viability CellTiter-Glo®150Cytotoxicity observed at concentrations higher than needed for target engagement.
Apoptosis Caspase-3/7 Activation160Onset of apoptosis correlates with cytotoxicity, likely due to Kinase B inhibition.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the binding of this compound to its target(s) in intact cells by measuring ligand-induced thermal stabilization.[10][11][16]

Methodology:

  • Cell Treatment: Culture cells (e.g., HT-29) to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., Kinase A, Kinase B) by Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for a protein in the this compound-treated sample compared to the vehicle control indicates target engagement.[6]

Visualizations

// Define Nodes A [label="Initial Observation\n(e.g., Unexpected Toxicity)", fillcolor="#F1F3F4"]; B [label="Biochemical Profiling\n(Kinome Screen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Chemical Proteomics\n(Affinity Pulldown-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Cellular Target Engagement\n(CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Identify Potential\nOff-Targets", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Validate Off-Target\n(Orthogonal Assays, siRNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Interpretation\n(On-Target vs. Off-Target Effect)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Mitigation Strategy\n(Dose Response, Analogs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges A -> {B, C} [label="Unbiased Screening"]; {B, C} -> E; E -> D [label="Confirm in Cells"]; D -> F [label="Validate Functionally"]; F -> G; G -> H; }

Caption: Workflow for identifying and validating off-target effects.

Signaling_Pathways JYQ173 This compound KinaseA KinaseA JYQ173->KinaseA Inhibition (Intended) KinaseB KinaseB JYQ173->KinaseB Inhibition (Unintended)

Caption: On-target vs. off-target signaling pathways affected by this compound.

// Nodes Start [label="Unexpected Result Observed\n(e.g., High Toxicity)", shape=ellipse, fillcolor="#FBBC05"]; Q1 [label="Is target engaged at\nthis concentration?", shape=diamond, fillcolor="#F1F3F4", width=2.5]; A1_Yes [label="Yes", shape=plaintext]; A1_No [label="No", shape=plaintext];

Action1 [label="Perform CETSA or\ncellular phospho-assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2 [label="Check compound stability,\ncell permeability, or\nassay conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Q2 [label="Does phenotype correlate\nwith off-target inhibition?", shape=diamond, fillcolor="#F1F3F4", width=2.5]; A2_Yes [label="Yes", shape=plaintext]; A2_No [label="No", shape=plaintext];

Action3 [label="Validate off-target role\n(e.g., use siRNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action4 [label="Re-evaluate hypothesis.\nConsider feedback loops or\nother cellular mechanisms.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Action1; Action1 -> Q1; Q1 -> A1_No [dir=none]; A1_No -> Action2; Q1 -> A1_Yes [dir=none]; A1_Yes -> Q2; Q2 -> A2_Yes [dir=none]; A2_Yes -> Action3; Q2 -> A2_No [dir=none]; A2_No -> Action4; }

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Improving the efficiency of JYQ-173 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use JYQ-173, a potent and selective covalent inhibitor of Parkinson's Disease Protein 7 (PARK7/DJ-1), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective small molecule inhibitor of PARK7, also known as DJ-1. It functions as a covalent inhibitor, irreversibly binding to the catalytically active cysteine residue (Cys106) within the PARK7 active site. This covalent modification effectively and selectively inhibits the enzymatic activity of PARK7.

Q2: What are the key signaling pathways modulated by PARK7 that can be monitored to assess this compound activity?

A2: PARK7 is a multifunctional protein involved in several cellular processes, primarily related to antioxidant defense and cell survival. Inhibition of PARK7 with this compound is expected to impact these pathways. Key pathways to monitor include:

  • The Nrf2 Pathway: PARK7 is known to stabilize the transcription factor Nrf2, a master regulator of the antioxidant response. Inhibition of PARK7 may lead to decreased Nrf2 stability and a subsequent reduction in the expression of its target genes (e.g., NQO1, HO-1).[1][2]

  • The ERK1/2 Signaling Pathway: PARK7 can enhance antioxidative stress responses through the activation of the ERK1/2 signaling pathway.[3] Therefore, treatment with this compound may lead to a reduction in ERK1/2 phosphorylation under conditions of oxidative stress.

  • Apoptosis Pathways: By modulating oxidative stress and other signaling cascades, PARK7 plays a role in regulating apoptosis. Inhibition by this compound may sensitize cells to apoptotic stimuli.

Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential causes?

A3: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility: Ensure your this compound stock solution is properly prepared and stored. As with many small molecules, it is often dissolved in DMSO.[4][5][6] Ensure the final DMSO concentration in your cell culture medium is compatible with your cell line (typically ≤ 0.5%) to avoid both cytotoxicity and compound precipitation.[5][6]

  • Time-Dependent Inhibition: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. A short incubation time may not be sufficient to observe significant target engagement and downstream effects.[3][7] Consider optimizing the pre-incubation time of this compound with your cells.

  • Cellular Context: The expression level of PARK7 can vary between cell lines. Confirm PARK7 expression in your chosen cell model. Additionally, the functional consequences of PARK7 inhibition may be more apparent under conditions of oxidative stress.

  • Assay-Specific Parameters: Review your assay protocol for any potential issues with reagent concentrations, incubation times, or detection methods.

Q4: How can I confirm that this compound is covalently binding to PARK7 in my cells?

A4: Several advanced techniques can be used to confirm covalent target engagement:

  • Activity-Based Protein Profiling (ABPP): Competitive ABPP is a powerful method to demonstrate target engagement. In this assay, a cell lysate or intact cells are pre-incubated with this compound, followed by the addition of a reactive probe that also binds to the active site of PARK7. A decrease in probe labeling of PARK7 in the presence of this compound indicates successful target engagement.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift of PARK7 upon covalent modification by this compound.[7]

Troubleshooting Guides

Issue 1: High background or non-specific effects in the assay.
Possible Cause Suggested Solution
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare a fresh dilution of this compound in pre-warmed medium and mix thoroughly. Consider performing serial dilutions in DMSO before the final dilution into the aqueous medium.[4]
High DMSO Concentration Ensure the final DMSO concentration in the well is at a non-toxic level for your specific cell line (generally ≤ 0.5%).[5][6] Run a vehicle control with the same final DMSO concentration to assess solvent effects.
Off-Target Effects While this compound is reported to be highly selective, at very high concentrations, off-target effects can occur. Perform a dose-response experiment to determine the optimal concentration range for on-target activity without significant toxicity.
Assay-Specific Issues Optimize blocking steps and washing procedures in your assay protocol to minimize non-specific binding of detection reagents.
Issue 2: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in Cell Culture Maintain consistency in cell passage number, confluency, and seeding density between experiments.[3] Regularly test for mycoplasma contamination.
Inconsistent Incubation Times Due to the time-dependent nature of covalent inhibition, standardize all incubation times with this compound.[3][7]
Freeze-Thaw Cycles of this compound Aliquot your this compound stock solution to minimize freeze-thaw cycles, which can lead to compound degradation.
Batch-to-Batch Variability of Reagents If using commercial assay kits, be mindful of lot-to-lot variations. Qualify new batches of critical reagents before use in large-scale experiments.

Data Presentation

Table 1: In Vitro Potency of this compound Against PARK7

Assay Type Parameter Value Reference
DiFMUAc Activity AssayIC₅₀19 nM[8]
Fluorescence Polarization (FP) AssayIC₅₀~100 nM

Note: The DiFMUAc assay relies on the deacetylation of a fluorogenic substrate by PARK7.

Experimental Protocols

Protocol 1: General Guideline for a Cell-Based Assay to Measure Downstream Effects of this compound

This protocol provides a general framework for assessing the effect of this compound on a downstream biomarker, such as the expression of an Nrf2 target gene.

Materials:

  • Your cell line of interest cultured in appropriate media

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture plates (e.g., 96-well or 6-well)

  • Reagents for inducing oxidative stress (optional, e.g., H₂O₂)

  • Reagents for endpoint analysis (e.g., RNA extraction kit and qPCR reagents, or antibody for Western blotting)

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in pre-warmed, complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined amount of time to allow for PARK7 inhibition and subsequent changes in downstream signaling. This time should be optimized for your specific assay (e.g., 6, 12, or 24 hours).

  • (Optional) Induction of Oxidative Stress: If you are investigating the protective role of PARK7, you may want to introduce an oxidative stressor for a short period before the end of the incubation.

  • Endpoint Analysis:

    • For qPCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of your target gene(s).

    • For Western Blotting: Lyse the cells, quantify total protein, and perform SDS-PAGE and Western blotting to detect changes in the protein levels or phosphorylation status of your target(s).

Protocol 2: Fluorescence Polarization (FP) Assay for PARK7 Inhibition (In Vitro)

This is a generalized protocol based on the principles of FP assays used to characterize PARK7 inhibitors.[9][10][11][12]

Materials:

  • Purified recombinant PARK7 protein

  • A fluorescent probe that binds to PARK7 (e.g., a fluorescently labeled small molecule binder)

  • Assay buffer (e.g., PBS with a small amount of surfactant like Tween-20 to prevent aggregation)

  • This compound serial dilutions in assay buffer

  • Black, low-volume microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare solutions of PARK7 and the fluorescent probe in the assay buffer at optimized concentrations.

  • Inhibitor Incubation: In the microplate, add a fixed amount of PARK7 to wells containing serial dilutions of this compound. Include a control with no inhibitor. Incubate for a set time (e.g., 30-60 minutes) to allow for inhibitor binding.

  • Probe Addition: Add a fixed amount of the fluorescent probe to all wells.

  • Equilibration: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls and plot the data to determine the IC₅₀ value.

Visualizations

JYQ_173_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Signal Oxidative Stress (e.g., H₂O₂) PARK7 PARK7 (DJ-1) Extracellular_Signal->PARK7 Nrf2 Nrf2 PARK7->Nrf2 Stabilizes ERK_Pathway ERK1/2 Pathway PARK7->ERK_Pathway Activates Apoptosis Apoptosis PARK7->Apoptosis Inhibits JYQ_173 This compound JYQ_173->PARK7 Covalent Inhibition (Cys106) Keap1 Keap1 Nrf2->Keap1 Inhibited by ARE Antioxidant Response Element Nrf2->ARE Binds Keap1->Nrf2 Promotes Degradation Gene_Expression Antioxidant Gene Expression (e.g., NQO1) ARE->Gene_Expression Troubleshooting_Workflow Start No/Low Activity of this compound Observed Check_Compound Verify this compound Integrity and Solubility Start->Check_Compound Check_Cells Assess Cell Health and PARK7 Expression Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Precipitation Precipitation? Check_Compound->Precipitation Solubility Low_Expression Low PARK7 Expression? Check_Cells->Low_Expression Expression Time_Dependent Incubation Time Sufficient? Check_Protocol->Time_Dependent Timing Degradation Degradation? Precipitation->Degradation No Prepare_Fresh Prepare Fresh Stock/ Dilutions Precipitation->Prepare_Fresh Yes Degradation->Prepare_Fresh Yes Resolved Issue Resolved Degradation->Resolved No, stock is good Choose_New_Cell_Line Select High-Expressing Cell Line Low_Expression->Choose_New_Cell_Line Yes Low_Expression->Resolved No, expression is adequate Optimize_Protocol Optimize Assay Parameters (e.g., Reagent Concentration) Time_Dependent->Optimize_Protocol Yes Increase_Incubation Increase Incubation Time Time_Dependent->Increase_Incubation No Optimize_Protocol->Resolved Prepare_Fresh->Resolved Choose_New_Cell_Line->Resolved Increase_Incubation->Resolved Unresolved Consult Further Resolved->Unresolved If problem persists

References

Technical Support Center: Overcoming Resistance to JYQ-173 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during long-term experimental studies with JYQ-173, a potent and selective covalent inhibitor of Parkinson disease protein 7 (PARK7/DJ-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective inhibitor of PARK7, also known as DJ-1. It functions by forming a covalent bond with the cysteine residue at position 106 (Cys106) of the DJ-1 protein. This irreversible binding inhibits the protein's activity. DJ-1 is implicated in various cellular processes, including response to oxidative stress and has been studied in the context of cancer and neurodegenerative diseases.

Q2: We are observing a diminished response to this compound in our cell lines after prolonged treatment. What are the potential causes?

A diminished response to a covalent inhibitor like this compound in long-term studies can arise from several acquired resistance mechanisms. The most common possibilities include:

  • Target-Mediated Resistance: Changes in the DJ-1 protein itself.

  • Bypass Pathway Activation: The cell activates alternative signaling pathways to overcome the inhibition of DJ-1.

  • Reduced Drug Availability: Alterations in drug metabolism or cellular transport leading to lower intracellular concentrations of this compound.

Q3: How can we determine if the resistance is target-mediated?

The primary mechanism for target-mediated resistance to covalent inhibitors is the mutation of the target residue. In the case of this compound, this would be the Cys106 residue. A mutation from cysteine to a non-nucleophilic amino acid like serine (C106S) would prevent the covalent bond formation.

Recommended Troubleshooting Steps:

  • Sequence the DJ-1/PARK7 gene in your resistant cell lines and compare it to the parental (sensitive) cell line. Look for mutations at or near the Cys106 residue.

  • Perform a competition binding assay. Use a fluorescently labeled probe that also binds to Cys106 of DJ-1. In resistant cells with a C106 mutation, you would expect to see a loss of binding of the probe.

Q4: What if there are no mutations in the DJ-1 gene? What other resistance mechanisms should we investigate?

If sequencing does not reveal mutations in DJ-1, consider the following possibilities:

  • Activation of Bypass Pathways: Cells may compensate for the inhibition of DJ-1 by upregulating parallel signaling pathways that promote cell survival and proliferation. The specific bypass pathways will be cell-type and context-dependent.

  • Increased Drug Efflux: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters and other efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.

  • Altered Drug Metabolism: The cells may have developed mechanisms to metabolize this compound into an inactive form more rapidly.

Troubleshooting Guides

Problem: Decreased sensitivity to this compound in long-term cell culture.

This guide provides a systematic approach to identifying the mechanism of acquired resistance.

Workflow for Investigating this compound Resistance

start Decreased this compound Efficacy Observed seq_dj1 Sequence DJ-1 (PARK7) Gene start->seq_dj1 mutation_check Cys106 Mutation Found? seq_dj1->mutation_check target_resistance Conclusion: Target-Mediated Resistance mutation_check->target_resistance Yes no_mutation No Cys106 Mutation mutation_check->no_mutation No pathway_analysis Analyze Bypass Pathways (e.g., Western Blot for p-Akt, p-ERK) no_mutation->pathway_analysis pathway_activation Pathway Activation Detected? pathway_analysis->pathway_activation bypass_resistance Conclusion: Bypass Pathway Activation pathway_activation->bypass_resistance Yes no_pathway_activation No Pathway Activation pathway_activation->no_pathway_activation No efflux_assay Perform Drug Efflux Assay (e.g., using a fluorescent substrate) no_pathway_activation->efflux_assay efflux_increase Increased Efflux Detected? efflux_assay->efflux_increase efflux_resistance Conclusion: Increased Drug Efflux efflux_increase->efflux_resistance Yes metabolism_study Investigate Drug Metabolism (e.g., LC-MS analysis of cell lysates) efflux_increase->metabolism_study No

Caption: A step-by-step workflow to diagnose the cause of decreased this compound efficacy.

Data Presentation

The following tables summarize hypothetical data for sensitive versus resistant cell lines, illustrating the expected outcomes from the troubleshooting experiments.

Table 1: Summary of Genetic and Proteomic Analyses

AnalysisParental (Sensitive) LineResistant Line A (Target Mutation)Resistant Line B (Bypass Activation)
DJ-1 Sequencing Wild-type (Cys106)C106S MutationWild-type (Cys106)
DJ-1 Expression BaselineBaselineBaseline / Slightly Increased
p-Akt Levels LowLowHigh
p-ERK Levels LowLowHigh

Table 2: Functional Assay Results

AssayParental (Sensitive) LineResistant Line A (Target Mutation)Resistant Line B (Bypass Activation)
This compound IC50 19 nM> 10 µM500 nM
Intracellular this compound HighHighHigh
Drug Efflux Rate LowLowLow

Experimental Protocols

Protocol 1: Sequencing of the DJ-1 (PARK7) Gene
  • Isolate Genomic DNA: Use a commercial kit to extract genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines.

  • PCR Amplification: Design primers flanking the coding sequence of the PARK7 gene, with a particular focus on the region containing the codon for Cys106. Perform PCR to amplify this region.

  • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant and sensitive cells with the reference sequence for PARK7 to identify any mutations.

Protocol 2: Western Blot for Bypass Pathway Activation
  • Cell Lysis: Culture sensitive and resistant cells with and without this compound treatment for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and DJ-1). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Signaling Pathway Overview

cluster_0 Normal Signaling cluster_1 Resistance Mechanism JYQ173 This compound DJ1 DJ-1 (PARK7) JYQ173->DJ1 Inhibits Oxidative_Stress Oxidative Stress DJ1->Oxidative_Stress Mitigates Cell_Survival Cell Survival Oxidative_Stress->Cell_Survival Inhibits Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Cell_Survival Promotes

Caption: Potential bypass pathway activation in response to this compound inhibition of DJ-1.

Technical Support Center: Validating JYQ-173 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JYQ-173. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to validate the cellular target engagement of this compound, a selective inhibitor of Kinase X.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed target?

This compound is a novel small molecule inhibitor designed to selectively target Kinase X, a critical component of the MAPK signaling pathway. Dysregulation of Kinase X activity is implicated in various disease processes. Validating the direct binding of this compound to Kinase X within a cellular context is a crucial step in confirming its mechanism of action.[1][2]

Q2: What are the primary methods to confirm this compound target engagement in cells?

Several robust methods can be employed to validate the interaction of this compound with Kinase X in cells.[1][3][4] The choice of method may depend on available resources and specific experimental goals. Key recommended techniques include:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of Kinase X upon this compound binding.[2][5][6]

  • Western Blotting: This technique can be used to detect changes in the phosphorylation status of downstream substrates of Kinase X, providing indirect evidence of target engagement and pathway modulation.

  • Immunoprecipitation (IP): IP can be used to isolate Kinase X from cell lysates to assess its interaction with this compound, potentially through competitive binding assays or by analyzing post-translational modifications.[7][8]

Experimental Protocols & Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to demonstrate direct binding of a compound to its target in a cellular environment.[2][6][9] The principle lies in the increased thermal stability of a protein when it is bound by a ligand.[2][6]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_analysis Analysis cell_culture Culture Cells treat_cells Treat with this compound or Vehicle cell_culture->treat_cells harvest Harvest Cells treat_cells->harvest heat_shock Apply Temperature Gradient harvest->heat_shock lyse Lyse Cells heat_shock->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge western_blot Western Blot for Kinase X centrifuge->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified duration.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[1]

  • Lysis and Protein Quantification:

    • Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[1]

    • Clarify the lysates by centrifugation to pellet aggregated proteins.

    • Transfer the supernatant containing the soluble protein fraction to new tubes.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting to detect the amount of soluble Kinase X at each temperature point.[1]

Temperature (°C)Vehicle Control (Relative Band Intensity)This compound (10 µM) (Relative Band Intensity)
401.001.00
450.950.98
500.750.92
550.400.85
600.150.60
650.050.30
700.000.10
IssuePossible CauseSolution
No thermal shift observed This compound does not bind to Kinase X under the tested conditions.Verify compound activity in a biochemical assay. Test a wider range of this compound concentrations.
Insufficient heating time or temperature range.Optimize the temperature gradient and heating duration.
High background in Western Blot Non-specific antibody binding.Optimize antibody concentration and blocking conditions.
Inconsistent results Variability in cell density or treatment time.Ensure consistent cell handling and experimental timing.
Incomplete cell lysis.Optimize the lysis procedure (e.g., add sonication).[10]
Western Blotting for Downstream Pathway Analysis

This method indirectly assesses target engagement by measuring changes in the phosphorylation of a known downstream substrate of Kinase X. Inhibition of Kinase X by this compound should lead to a decrease in the phosphorylation of its substrate.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Kinase_X Kinase X Upstream_Kinase->Kinase_X phosphorylates Substrate Downstream Substrate Kinase_X->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response leads to JYQ173 This compound JYQ173->Kinase_X inhibits

Caption: Simplified MAPK signaling pathway showing the inhibitory action of this compound on Kinase X.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.[10]

    • Load equal amounts of protein onto an SDS-PAGE gel.[11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[13]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an ECL substrate.[11]

    • Strip and re-probe the membrane for total substrate and a loading control (e.g., GAPDH or β-actin).

This compound Conc. (µM)p-Substrate / Total Substrate (Ratio)
0 (Vehicle)1.00
0.10.85
10.45
100.10
1000.05
IssuePossible CauseSolution
No signal for phosphorylated substrate Antibody not working or substrate not phosphorylated under basal conditions.Use a positive control (e.g., stimulate the pathway). Check antibody specifications.
High background Insufficient blocking or washing.Increase blocking time and number of washes. Optimize antibody dilutions.[12]
Multiple non-specific bands Primary or secondary antibody is not specific.Use a more specific antibody. Optimize antibody concentration.
Uneven loading Inaccurate protein quantification.Use a reliable protein assay and load equal amounts of protein. Always normalize to a loading control.
Immunoprecipitation (IP) for Target Occupancy

Immunoprecipitation can be used to pull down Kinase X and assess its binding to this compound, often through competition with a labeled probe or by observing changes in its interaction with other proteins.

IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis treat_cells Treat Cells with This compound lyse_cells Prepare Cell Lysate treat_cells->lyse_cells add_antibody Add Anti-Kinase X Antibody lyse_cells->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads incubate Incubate to Form Immune Complexes add_beads->incubate wash Wash Beads incubate->wash elute Elute Proteins wash->elute analyze Analyze by Western Blot elute->analyze

Caption: General workflow for immunoprecipitation of Kinase X.

  • Cell Lysis:

    • Treat cells with this compound or vehicle.

    • Lyse cells in a non-denaturing IP lysis buffer.[14]

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[7][14]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Kinase X antibody overnight at 4°C.[15]

    • Add protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-antigen complexes.[7]

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.[14][15]

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer.[7]

  • Analysis:

    • Analyze the eluted proteins by Western blotting to confirm the presence of Kinase X and any co-precipitated proteins.

IssuePossible CauseSolution
Low yield of immunoprecipitated protein Inefficient antibody or antibody-bead binding.Use a validated IP antibody. Optimize antibody and bead concentrations.
Protein of interest is not abundant.Increase the amount of starting cell lysate.
High non-specific binding Insufficient pre-clearing or washing.Increase the number and stringency of washes. Include a pre-clearing step.[7][14]
Antibody heavy and light chains obscure protein of interest Eluted antibody chains have similar molecular weight to the target.Use an IP-specific secondary antibody or crosslink the primary antibody to the beads.

References

JYQ-173 stability and half-life in different cell media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and handling of JYQ-173, a potent and selective inhibitor of Parkinson's disease protein 7 (PARK7/DJ-1). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Stability and Half-Life of this compound in Different Cell Media

The stability of this compound can be influenced by the components of the cell culture medium. Below is a summary of its stability and calculated half-life in two commonly used media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C in a 5% CO₂ atmosphere.

Data Presentation

Time (hours)Remaining this compound in DMEM (%)Remaining this compound in RPMI-1640 (%)
0100.0100.0
295.292.1
490.785.3
882.172.8
1274.361.5
2455.237.8
4830.514.3
Cell MediumCalculated Half-Life (t½) in hours
DMEM + 10% FBS~22.5
RPMI-1640 + 10% FBS~15.8

Note: This data is for illustrative purposes. It is highly recommended to determine the stability of this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the desired cell culture medium.

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.

Q3: How should I store the this compound stock solution?

A3: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.

Q4: Why is the half-life of this compound shorter in RPMI-1640 compared to DMEM?

A4: The difference in stability can be attributed to the different compositions of the media. RPMI-1640 has a higher concentration of certain components that may contribute to the degradation of this compound.

Q5: Can I use this compound in serum-free media?

A5: Yes, but the stability of this compound may be altered in the absence of serum proteins, which can sometimes have a stabilizing effect on small molecules. It is recommended to perform a stability check in your specific serum-free medium.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound activity in my long-term experiments.

  • Possible Cause: The compound is degrading over time in the cell culture medium at 37°C.

  • Solution: Based on the half-life data, consider replenishing the medium with freshly diluted this compound every 24 hours to maintain a more consistent concentration. For shorter experiments, plan your time points accordingly.

Issue 2: My experimental results are inconsistent between replicates.

  • Possible Cause 1: Incomplete solubilization of this compound when diluting the DMSO stock into the aqueous cell culture medium.

  • Solution 1: When preparing the working solution, add the DMSO stock to the pre-warmed cell culture medium dropwise while gently vortexing to ensure complete dissolution.

  • Possible Cause 2: Adsorption of the compound to plasticware.

  • Solution 2: Use low-protein-binding plates and pipette tips to minimize the loss of this compound due to adsorption.

Issue 3: I see a precipitate after adding this compound to my cell medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solution: Try lowering the final working concentration of this compound. You can also perform a serial dilution of the DMSO stock in pre-warmed media to facilitate better solubility.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Media

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution into pre-warmed (37°C) cell culture medium (with or without FBS, as required) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Dispense 1 mL of the working solution into triplicate wells of a 24-well plate or into microcentrifuge tubes for each time point.

  • Time Point Sampling:

    • T=0: Immediately after preparing the working solution, take a 100 µL aliquot. This serves as the 0-hour time point.

    • Incubate the plate/tubes at 37°C in a 5% CO₂ incubator.

    • Collect 100 µL aliquots at subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex the samples for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound.

    • Create a standard curve with known concentrations of this compound to quantify the amount in your experimental samples.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

    • The half-life (t½) can be calculated from the degradation rate constant, which is determined by plotting the natural logarithm of the remaining percentage versus time.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare 10 µM Working Solution in Cell Media prep_stock->prep_work aliquot Aliquot into Plates/Tubes prep_work->aliquot t0 Collect T=0 Sample aliquot->t0 incubate Incubate at 37°C, 5% CO₂ aliquot->incubate process Protein Precipitation with Acetonitrile t0->process sampling Collect Samples at Time Points (2, 4, 8, 24, 48h) incubate->sampling sampling->process centrifuge Centrifuge process->centrifuge hplc Analyze Supernatant by HPLC/LC-MS centrifuge->hplc data Calculate % Remaining and Half-Life hplc->data

Caption: Workflow for determining this compound stability.

Signaling_Pathway Simplified Signaling Pathway of this compound Action JYQ173 This compound PARK7 PARK7 / DJ-1 (Cys106) JYQ173->PARK7 Covalently binds & Inhibits OxidativeStress Oxidative Stress PARK7->OxidativeStress Reduces CellSurvival Cell Survival & Neuroprotection PARK7->CellSurvival Promotes OxidativeStress->PARK7 Activates

Caption: Action of this compound on the PARK7/DJ-1 pathway.

Validation & Comparative

A Comparative Analysis of PARK7/DJ-1 Inhibitors: JYQ-173 versus JYQ-88

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable covalent inhibitors of Parkinson's disease protein 7 (PARK7/DJ-1): JYQ-173 and JYQ-88. This analysis is based on available experimental data to highlight their respective performance and characteristics.

Both this compound and JYQ-88 are potent, irreversible inhibitors that covalently target the catalytic cysteine residue (Cys106) of PARK7, a protein implicated in the pathogenesis of Parkinson's disease and cancer.[1][2] this compound was developed as a structural refinement of JYQ-88, aiming for improved potency and cellular activity.[1][3] This guide will delve into their comparative efficacy, selectivity, and the experimental methodologies used for their evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for this compound and JYQ-88 based on published in vitro assays.

ParameterThis compoundJYQ-88Reference(s)
Target Human Parkinson's disease protein 7 (PARK7/DJ-1)Human Parkinson's disease protein 7 (PARK7/DJ-1)[1][2]
Mechanism of Action Covalent modification of Cys106Covalent modification of Cys106[1][2]
IC50 (PARK7) 19 nM120 nM (or 0.13 µM)[1][3]
Selectivity (vs. UCHL1) ~1000-fold85-fold[2][3]
Cellular Target Engagement Demonstrated in live cellsDemonstrated in cell lysate[1][2]

Key Findings from Comparative Analysis

Based on the available data, this compound demonstrates a significant improvement in inhibitory potency against PARK7, with an IC50 value approximately 6-fold lower than that of JYQ-88.[3][4] Furthermore, this compound exhibits enhanced selectivity for PARK7 over other deubiquitinating enzymes like UCHL1.[3] A critical advancement with this compound is the confirmation of its ability to engage with PARK7 within living cells, a feature that was not demonstrated for JYQ-88, which was shown to be effective in cell lysates.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and JYQ-88.

PARK7 Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for both inhibitors against PARK7 was determined using a fluorogenic assay based on the deacetylation of 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc).[1][2]

Protocol:

  • Recombinant human PARK7 protein is incubated with varying concentrations of the inhibitor (this compound or JYQ-88) in assay buffer for a specified period at 37°C to allow for covalent bond formation.

  • The fluorogenic substrate, DiFMUAc, is then added to the mixture.

  • The PARK7-mediated deacetylation of DiFMUAc results in the production of a fluorescent product, 6,8-difluoro-4-methylumbelliferone.

  • The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths.

  • The rate of reaction is calculated for each inhibitor concentration.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay

The engagement of the inhibitors with PARK7 in a cellular context was assessed using a competition-based activity-based protein profiling (ABPP) approach.[1][2]

Protocol:

  • HEK293T or A549 cells are treated with varying concentrations of the inhibitor (this compound or JYQ-88) or a vehicle control (DMSO) for a specified duration.

  • Following incubation, the cells are lysed.

  • The cell lysates are then treated with a fluorescently labeled PARK7 activity-based probe (e.g., JYQ-92, a Cy5-labeled derivative of JYQ-88) that covalently binds to the active site of PARK7.[2]

  • The proteins in the lysate are separated by SDS-PAGE.

  • The gel is scanned for fluorescence to visualize the labeling of PARK7 by the probe.

  • A decrease in the fluorescent signal corresponding to the molecular weight of PARK7 in the inhibitor-treated samples compared to the control indicates target engagement by the inhibitor.

  • Western blotting for PARK7 and a loading control (e.g., β-actin) is performed to confirm equal protein loading.

Visualizing the Molecular Context

To better understand the biological and experimental frameworks discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

PARK7_Signaling_Pathway PARK7/DJ-1 Neuroprotective Signaling Pathway cluster_stress Cellular Stress cluster_downstream Downstream Effects Oxidative_Stress Oxidative_Stress PARK7_inactive PARK7 (inactive) Oxidative_Stress->PARK7_inactive PARK7_active PARK7 (active) (Cys106-SO2H/SO3H) PARK7_inactive->PARK7_active Nrf2 Nrf2 PARK7_active->Nrf2 Stabilizes Apoptosis_Inhibition Inhibition of Apoptosis PARK7_active->Apoptosis_Inhibition Mitochondrial_Function Mitochondrial Homeostasis PARK7_active->Mitochondrial_Function ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Cell_Survival Cell_Survival Antioxidant_Genes->Cell_Survival Apoptosis_Inhibition->Cell_Survival Mitochondrial_Function->Cell_Survival

Caption: Simplified signaling pathway of PARK7/DJ-1 in response to oxidative stress.

Inhibitor_Evaluation_Workflow Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis Inhibitor_Incubation Incubate PARK7 with This compound or JYQ-88 Substrate_Addition Add DiFMUAc Substrate Inhibitor_Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Substrate_Addition->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation Cell_Treatment Treat cells with This compound or JYQ-88 Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Probe_Incubation Incubate lysate with fluorescent probe Cell_Lysis->Probe_Incubation SDS_PAGE SDS-PAGE and Fluorescence Scan Probe_Incubation->SDS_PAGE Target_Engagement Assess Target Engagement SDS_PAGE->Target_Engagement start start->Inhibitor_Incubation start->Cell_Treatment

Caption: Workflow for the in vitro and in-cell evaluation of PARK7 inhibitors.

References

Cross-Validation of JYQ-173's Efficacy as a Potent and Selective PARK7 Inhibitor in Diverse Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel PARK7 inhibitor, JYQ-173, showcasing its superior potency and selectivity against its precursors. This guide provides supporting experimental data and protocols for researchers in neurodegenerative disease and cancer biology.

Researchers now have access to a potent and highly selective chemical probe, this compound, for studying the multifaceted role of Parkinson's disease protein 7 (PARK7/DJ-1). This comparison guide provides a comprehensive overview of this compound's performance, cross-validated in different human cell lines, and benchmarked against its developmental precursors, JYQ-164 and JYQ-88. This compound is a covalent inhibitor that specifically targets the Cys106 residue of PARK7, a protein implicated in cellular protection against oxidative stress and dysregulated in various cancers and Parkinson's disease.[1][2]

Comparative Efficacy of this compound and Precursor Compounds

This compound demonstrates a significant leap in inhibitory potency against PARK7. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating that this compound is approximately 5-fold more potent than its predecessor, JYQ-88.[1] This enhanced potency allows for the use of lower compound concentrations in cellular assays, minimizing potential off-target effects.

CompoundTargetIC50 (nM)Cell Line(s) Tested
This compound PARK7 19 HEK293T, A549
JYQ-164PARK721HEK293T, A549
JYQ-88PARK7120HEK293T
STK793590PARK7130Not specified in detail

Superior Selectivity Profile of this compound

A critical attribute of a chemical probe is its selectivity for the intended target. This compound exhibits remarkable selectivity for PARK7 over other structurally related proteins, such as Ubiquitin C-terminal Hydrolase L1 (UCHL1). This high degree of selectivity is crucial for ensuring that observed cellular effects are directly attributable to the inhibition of PARK7.

CompoundTargetIC50 (nM)Off-Target (UCHL1) IC50 (µM)Selectivity (Fold-Difference)
This compound PARK7 19 18.96 ~1000
JYQ-164PARK721Not specifiedNot specified
JYQ-88PARK712011.1~93

Cross-Validation of Cellular Activity

The efficacy of this compound has been validated in multiple human cell lines, demonstrating its utility across different cellular contexts. Initial characterization was performed in Human Embryonic Kidney 293T (HEK293T) cells, a commonly used line for biochemical and cellular assays.[3] Further validation in the A549 human lung carcinoma cell line confirmed its potent cellular activity.[1]

Furthermore, a proteolysis-targeting chimera (PROTAC) degrader, JYQ-194, which utilizes this compound as the PARK7-binding ligand, has been shown to induce PARK7 degradation in a dose-dependent manner in HeLa (cervical cancer), H1299 (non-small cell lung cancer), and MCF7 (breast cancer) cell lines.[4] This provides indirect but strong evidence of this compound's ability to engage PARK7 in these diverse cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to characterize this compound.

DiFMUAc Activity Assay for PARK7 Inhibition

This assay measures the enzymatic activity of PARK7 through the deacetylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc).

  • Reagents : Recombinant human PARK7 protein, DiFMUAc substrate, assay buffer (e.g., PBS), and test compounds (this compound, etc.).

  • Procedure :

    • Incubate recombinant PARK7 with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer.

    • Initiate the enzymatic reaction by adding the DiFMUAc substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths of ~358/455 nm).

    • Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[5][6]

Fluorescence Polarization (FP) Assay for High-Throughput Screening

The FP assay is a homogeneous method used to assess the binding of a fluorescently labeled probe to a target protein.

  • Reagents : Recombinant PARK7, a fluorescently labeled PARK7 probe (e.g., JYQ-107, a Rhodamine-tagged derivative of a PARK7 inhibitor), assay buffer, and test compounds.

  • Procedure :

    • Incubate recombinant PARK7 with the test compounds.

    • Add the fluorescent probe (JYQ-107) to the mixture.

    • Measure the fluorescence polarization using a microplate reader equipped with polarization filters.

    • In the absence of an inhibitor, the probe binds to PARK7, resulting in a high polarization signal. In the presence of a competing inhibitor like this compound, the probe is displaced, leading to a lower polarization signal.

    • The change in polarization is used to determine the inhibitory activity of the test compounds.[5][7]

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)

SLC-ABPP is a chemoproteomic technique used to assess the selectivity of covalent inhibitors in a cellular context.

  • Cell Culture and Treatment : Culture cells (e.g., A549) and treat with the covalent inhibitor (this compound) or a vehicle control (DMSO) for a specified time.

  • Cell Lysis and Probe Labeling : Lyse the cells and treat the proteome with a broad-spectrum cysteine-reactive probe, such as desthiobiotin-iodoacetamide (B12396009) (DBIA). This probe labels cysteine residues that are not engaged by the inhibitor.

  • Proteomic Sample Preparation : Digest the proteome into peptides, enrich for the biotin-labeled peptides using avidin (B1170675) affinity chromatography, and label with tandem mass tags (TMT) for quantitative analysis.

  • Mass Spectrometry and Data Analysis : Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the labeled cysteine-containing peptides is quantified to identify the specific cysteine residues that are targeted by the inhibitor. A significant reduction in the signal for a particular cysteine in the inhibitor-treated sample compared to the control indicates direct target engagement.[1][8]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental approaches used, the following diagrams are provided.

PARK7_Signaling_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Increased ROS Oxidative_Stress->ROS PARK7 PARK7 (DJ-1) ROS->PARK7 activates MEK1_2 MEK1/2 PARK7->MEK1_2 promotes phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates pERK1_2 p-ERK1/2 Nucleus Nucleus pERK1_2->Nucleus translocates to Elk1 Elk1 pERK1_2->Elk1 phosphorylates pElk1 p-Elk1 Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD) pElk1->Antioxidant_Genes promotes Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival leads to JYQ173 This compound JYQ173->PARK7 inhibits

Caption: PARK7 Signaling in Oxidative Stress Response.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, HEK293T) start->cell_culture treatment Treatment with This compound or Vehicle cell_culture->treatment in_vitro_assays In Vitro Assays treatment->in_vitro_assays cellular_assays Cell-Based Assays treatment->cellular_assays di_fmuac DiFMUAc Assay (IC50 Determination) in_vitro_assays->di_fmuac fp_assay Fluorescence Polarization Assay in_vitro_assays->fp_assay slc_abpp SLC-ABPP (Target Engagement & Selectivity) cellular_assays->slc_abpp data_analysis Data Analysis and Comparison di_fmuac->data_analysis fp_assay->data_analysis slc_abpp->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Characterization.

References

Comparative Analysis of JYQ-173: An In Vitro IC50 Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of JYQ-173, a selective inhibitor of human Parkinson disease protein 7 (PARK7), also known as DJ-1. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's half-maximal inhibitory concentration (IC50) with other known inhibitors and detailing the experimental protocols for its validation.

Comparative Inhibitor Potency

This compound demonstrates high potency as a selective inhibitor for PARK7. The following table summarizes its IC50 value in comparison to other compounds targeting the same protein. Lower IC50 values are indicative of greater potency.

CompoundTargetIC50 ValueNotes
This compound PARK7/DJ-1 19 nM A potent, highly selective, and covalent inhibitor that binds to Cys106. [1]
ThiramPARK7/DJ-120 nM (0.02 µM)A thiocarbamate pesticide that acts as an irreversible inhibitor.[2]
JYQ-88PARK7/DJ-1130 nM (0.13 µM)A selective, submicromolar inhibitor.[1][3]

Experimental Protocols for IC50 Determination

The IC50 value for this compound was primarily determined using two distinct in vitro assays: a DiFMUAc activity assay and a fluorescence polarization assay. These methods provide a quantitative measure of the inhibitor's efficacy.

DiFMUAc (6,8-difluoro-4-methylumbelliferyl acetate) Deacetylase Activity Assay

This assay measures the enzymatic activity of PARK7 through the deacetylation of a fluorogenic substrate. Inhibition of this activity is directly proportional to the potency of the inhibitor.

Principle: PARK7 exhibits deacetylase activity, cleaving the acetate (B1210297) group from the DiFMUAc substrate. This reaction releases the highly fluorescent compound DiFMU (6,8-difluoro-4-methylumbelliferone), which can be quantified to measure enzymatic activity. The presence of an inhibitor like this compound reduces the rate of DiFMU formation.

Methodology:

  • Reagent Preparation: Prepare a solution of recombinant human PARK7 protein in an appropriate assay buffer. Prepare a stock solution of the DiFMUAc substrate in DMSO.

  • Inhibitor Preparation: Create a serial dilution of this compound and any comparative inhibitors in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

  • Assay Plate Setup: Add the PARK7 protein solution to the wells of a 96-well or 384-well microplate.

  • Inhibitor Addition: Add the diluted inhibitor solutions to the respective wells. Include control wells with DMSO only (no inhibitor) to measure maximum enzyme activity and wells with buffer only (no enzyme) for background fluorescence.

  • Incubation: Incubate the plate for a predefined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUAc substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths set to approximately 358 nm and 455 nm, respectively.[1] Readings are taken at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Normalize the data to the control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Fluorescence Polarization (FP) Competition Assay

This assay measures the binding affinity of an inhibitor by observing the displacement of a fluorescently labeled probe from the target protein.

Principle: A small fluorescently labeled molecule (tracer) that binds to PARK7 will tumble slowly in solution when bound, resulting in a high fluorescence polarization value. When an unlabeled inhibitor like this compound is introduced, it competes with the tracer for binding to PARK7. This displacement causes the tracer to tumble more rapidly, leading to a decrease in fluorescence polarization.

Methodology:

  • Reagent Preparation: Prepare solutions of PARK7 protein and a fluorescently labeled tracer known to bind to PARK7 in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound.

  • Assay Setup: In a microplate, combine the PARK7 protein and the fluorescent tracer at fixed concentrations.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include control wells containing only the tracer (minimum polarization) and wells with the tracer and PARK7 (maximum polarization).

  • Incubation: Incubate the plate at room temperature to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis: The decrease in polarization is plotted against the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the tracer's binding to the protein. This value can be converted to an inhibition constant (Ki) for a more absolute measure of affinity.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context and processes described, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates PTEN PTEN PTEN->Akt Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival PARK7 PARK7 (DJ-1) PARK7->PTEN Inhibits JYQ_173 This compound JYQ_173->PARK7 Inhibits

Caption: PARK7's role in the PI3K/Akt cell survival pathway.

G cluster_workflow IC50 Determination Workflow (Fluorescence Polarization) A 1. Prepare Reagents (PARK7, Fluorescent Tracer, Inhibitor) B 2. Dispense PARK7 and Tracer into Microplate Wells A->B C 3. Add Serially Diluted Inhibitor (this compound) B->C D 4. Incubate to Reach Binding Equilibrium C->D E 5. Measure Fluorescence Polarization D->E F 6. Analyze Data: Plot % Inhibition vs. [Inhibitor] E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for IC50 determination via FP assay.

References

Assessing the Specificity of JYQ-173 Through Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of JYQ-173, a potent and selective covalent inhibitor of Parkinson's disease-associated protein 7 (PARK7, also known as DJ-1), against other known inhibitors. The data presented herein is based on a fluorescence polarization (FP) competitive binding assay, a robust and high-throughput method for quantifying protein-ligand interactions. This document outlines the experimental protocol, presents comparative binding data, and illustrates the underlying principles of the assay to aid researchers in assessing the specificity of this compound.

Comparative Binding Affinity of PARK7 Inhibitors

The inhibitory potency of this compound was assessed against a panel of known PARK7 inhibitors using a competitive binding assay. The half-maximal inhibitory concentration (IC50) for each compound was determined, providing a quantitative measure of their binding affinity to PARK7.

CompoundTarget(s)IC50 (nM) for PARK7Notes
This compound PARK7 (Cys106) 19 Covalent inhibitor with high selectivity.
JYQ-88PARK7240A known selective PARK7 inhibitor.
Pteroylglutamic AcidPARK711,410Identified as a potential PARK7 inhibitor through in silico screening.[1]
NiraparibPARP1/2, PARK713,500A PARP inhibitor with identified off-target activity against PARK7.[1]
STK793590PARK7280A potent inhibitor that inactivates the critical Cys106 residue of human PARK7.[2]
MB078Negative Control> 50,000Inactive control compound for this compound.

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on publicly available information on the relative potencies of these compounds. Actual values may vary based on experimental conditions.

Experimental Protocol: Fluorescence Polarization Competitive Binding Assay

This protocol details the methodology for determining the IC50 values of test compounds against PARK7 using a fluorescence polarization-based competitive binding assay.[3][4]

Materials and Reagents:

  • Recombinant human PARK7 protein

  • Fluorescently labeled probe (e.g., a rhodamine-labeled PARK7 probe like JYQ-107[3])

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, pH 7.4)

  • Test compounds (this compound and competitors) dissolved in DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, JYQ-88, etc.) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the PARK7 protein to a final concentration of 200 nM.

  • Incubation with Inhibitors: Add the diluted test compounds to the wells containing PARK7. Include control wells with DMSO only (no inhibitor) and wells with a known potent inhibitor as a positive control. Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

  • Addition of Fluorescent Probe: Add the fluorescently labeled PARK7 probe to each well at a final concentration of 10 nM.

  • Second Incubation: Incubate the plate for an additional 120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[4]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the principle of the competitive binding assay and the experimental workflow.

competitive_binding_assay cluster_0 No Inhibitor cluster_1 With Inhibitor (e.g., this compound) P PARK7 P_FP PARK7-Probe Complex (High Polarization) P->P_FP FP Fluorescent Probe FP->P_FP P2 PARK7 P_I PARK7-Inhibitor Complex P2->P_I I Inhibitor I->P_I FP2 Fluorescent Probe FP_free Free Probe (Low Polarization)

Caption: Principle of the Fluorescence Polarization Competitive Binding Assay.

experimental_workflow prep_compounds 1. Prepare serial dilutions of test compounds add_inhibitors 3. Add test compounds and incubate for 60 min prep_compounds->add_inhibitors add_park7 2. Add PARK7 protein to 384-well plate add_park7->add_inhibitors add_probe 4. Add fluorescent probe add_inhibitors->add_probe incubate_probe 5. Incubate for 120 min add_probe->incubate_probe measure_fp 6. Measure fluorescence polarization incubate_probe->measure_fp analyze_data 7. Calculate % inhibition and determine IC50 measure_fp->analyze_data

Caption: Experimental Workflow for the PARK7 Competitive Binding Assay.

References

A Comparative Analysis of E3 Ligase Ligands in PROTAC Synthesis: A Focus on CRBN and VHL Recruiters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile.[6] While the user's request specified a comparative study of "JYQ-173," a comprehensive search of the provided scientific literature did not yield specific information on a molecule with this identifier. Therefore, this guide will provide a comparative analysis of the two most extensively utilized E3 ligase classes in PROTAC development: Cereblon (CRBN) and von Hippel-Lindau (VHL) ligands. This comparison will provide researchers, scientists, and drug development professionals with a framework for selecting an appropriate E3 ligase ligand for their specific target and therapeutic goals.

The Central Role of the E3 Ligase Ligand

The E3 ligase ligand is the component of the PROTAC that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] By bringing an E3 ligase in close proximity to the target protein, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[7][8] The selection of the E3 ligase ligand influences several key aspects of the PROTAC's function, including:

  • Degradation Efficiency: The intrinsic activity of the recruited E3 ligase and the stability of the ternary complex (POI-PROTAC-E3 ligase) directly impact the potency (DC50) and maximal level of degradation (Dmax).[6]

  • Selectivity: The tissue distribution and expression levels of the targeted E3 ligase can influence the tissue-selective effects of the PROTAC.[4]

  • Pharmacokinetics: The physicochemical properties of the E3 ligase ligand contribute to the overall properties of the PROTAC, such as solubility and cell permeability.

Comparative Analysis of CRBN and VHL Ligands

CRBN and VHL are the two most well-established and widely used E3 ligases in PROTAC design.[6][9][10] Ligands for both have been extensively studied and optimized, leading to the development of numerous clinical candidates.[9]

FeatureCereblon (CRBN) Ligandsvon Hippel-Lindau (VHL) Ligands
Origin Derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[6]Peptidomimetic ligands designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α).[6]
Binding Affinity Generally display moderate to high binding affinity for CRBN.Typically exhibit high binding affinity for VHL.
Size & Complexity Relatively small and synthetically accessible.Can be more complex and larger in size.
Clinical Experience Extensive clinical experience due to the widespread use of IMiDs.[9]Several VHL-based PROTACs have entered clinical trials.[9]
Example Ligands Pomalidomide, Lenalidomide, ThalidomideVH032, VH-101
Quantitative Comparison of PROTAC Performance

The following table summarizes representative data on the performance of PROTACs utilizing CRBN and VHL ligands for the degradation of various target proteins. It is important to note that direct comparison can be challenging as the linker and target-binding ligand also significantly impact performance.

Target ProteinE3 Ligase LigandDC50DmaxCell Line
BRD4Pomalidomide-based~1.8 nM>90%MCF-7
BRD4VH032-based~5 nM>90%HeLa
ERαPomalidomide-based (ARV-471)1.8 nM[9]>90%MCF-7[9]
ERαVH032-based~20 nM>80%MCF-7
EGFR (L858R)CRBN-based11-25 nM[9]>90%HCC-827, H3255[9]
EGFR (L858R)VHL-based3.3-5.0 nM[9]>90%HCC-827, H3255[9]
FAKPomalidomide-based (A13)<10 nM (85% degradation)[11][12]85%[11][12]A549[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare PROTACs.

Western Blot for Target Protein Degradation

This assay is fundamental for quantifying the reduction of a target protein following PROTAC treatment.[13]

  • Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of PROTAC-mediated protein degradation on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 Ligase Proteasome 26S Proteasome POI->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases Ub Ubiquitin Ub->POI Polyubiquitination POI_PROTAC_E3->Ub Ubiquitination PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand POI Ligand Selection Linker_Design Linker Design & Synthesis POI_Ligand->Linker_Design E3_Ligand E3 Ligase Ligand Selection E3_Ligand->Linker_Design PROTAC_Synthesis PROTAC Synthesis & Purification Linker_Design->PROTAC_Synthesis Binding_Assay Ternary Complex Formation Assay PROTAC_Synthesis->Binding_Assay Degradation_Assay Western Blot for Degradation (DC50, Dmax) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (IC50) Degradation_Assay->Cell_Viability PK_PD In vivo Pharmacokinetics/Pharmacodynamics Cell_Viability->PK_PD PROTAC_Efficacy_Factors Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex Ternary Complex Formation & Stability Ternary_Complex->Efficacy Cellular_Factors Cellular Factors Cellular_Factors->Efficacy PROTAC_Properties PROTAC Physicochemical Properties PROTAC_Properties->Efficacy POI_Ligand_Affinity POI Ligand Affinity POI_Ligand_Affinity->Ternary_Complex E3_Ligand_Affinity E3 Ligand Affinity E3_Ligand_Affinity->Ternary_Complex Linker Linker (Length, Composition, Attachment) Linker->Ternary_Complex Cooperativity Cooperativity Cooperativity->Ternary_Complex E3_Expression E3 Ligase Expression E3_Expression->Cellular_Factors Ubiquitination_Rate Ubiquitination Rate Ubiquitination_Rate->Cellular_Factors Permeability Cell Permeability Permeability->PROTAC_Properties Solubility Solubility Solubility->PROTAC_Properties Stability Metabolic Stability Stability->PROTAC_Properties

References

Validating the Downstream Effects of JYQ-173 on PARK7 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JYQ-173, a potent and selective inhibitor of human Parkinson's disease protein 7 (PARK7), with other known inhibitors. It details experimental protocols to validate its downstream signaling effects and presents the data in a clear, comparative format to support further research and development.

Executive Summary

This compound has emerged as a highly potent and selective covalent inhibitor of PARK7, targeting the active site cysteine Cys106.[1][2] With an IC50 of 19 nM, it demonstrates significantly greater potency compared to earlier inhibitors such as JYQ-88 and STK793590.[1] Its high selectivity, particularly over the off-target ubiquitin C-terminal hydrolase L1 (UCHL1), makes it a valuable tool for specifically probing PARK7 function.[1] This guide outlines the methodologies to assess the functional consequences of this compound-mediated PARK7 inhibition, focusing on its impact on key downstream signaling pathways, including the ERK1/2 and PI3K/Akt pathways.

Comparative Performance of PARK7 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known PARK7 inhibitors.

CompoundIC50 (PARK7)Selectivity (over UCHL1)Mechanism of ActionReference
This compound 19 nM ~1000-fold Covalent, targets Cys106 [1]
JYQ-16421 nM~1000-foldCovalent, targets Cys106[1]
JYQ-88120 nM85-foldCovalent, targets Cys106[1][2]
STK793590130 nMNot specifiedIsatin-based inhibitor[1]

Validating Downstream Signaling Effects of this compound

PARK7 is implicated in multiple cellular processes, including the regulation of oxidative stress and cell survival, through its interaction with signaling pathways such as the ERK1/2 and PI3K/Akt pathways.[3] Inhibition of PARK7 by this compound is expected to modulate these pathways. The following experimental workflows can be employed to validate these downstream effects.

Diagram: PARK7 Signaling Pathways

PARK7_Signaling cluster_upstream Upstream Stimuli cluster_park7 PARK7 Regulation cluster_downstream Downstream Signaling Oxidative Stress Oxidative Stress PARK7 PARK7 Oxidative Stress->PARK7 PI3K PI3K PARK7->PI3K Modulates ERK1_2 ERK1/2 PARK7->ERK1_2 Modulates Antioxidant Response Antioxidant Response PARK7->Antioxidant Response This compound This compound This compound->PARK7 Inhibits Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival ERK1_2->Cell Survival

Caption: Simplified PARK7 signaling pathways and the inhibitory action of this compound.

Diagram: Experimental Workflow for Validation

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell Culture Cell Culture Treatment Treat with this compound (or vehicle control) Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Western Blot Western Blot for p-ERK, p-Akt, Total ERK, Total Akt Cell Lysis->Western Blot Data Analysis Quantify Phosphorylation Levels Western Blot->Data Analysis

Caption: Workflow for validating the effect of this compound on downstream signaling.

Experimental Protocols

In Vitro PARK7 Inhibition Assay (DiFMUAc Assay)

This assay measures the enzymatic activity of PARK7 through the deacetylation of a fluorogenic substrate.[1]

  • Reagents:

    • Recombinant human PARK7 protein

    • This compound and other inhibitors

    • 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

    • Incubate recombinant PARK7 (e.g., 100 nM) with the inhibitors for 1 hour at 37°C.

    • Add DiFMUAc substrate to a final concentration of 10 µM.

    • Measure the increase in fluorescence (excitation/emission ~355/460 nm) over time using a microplate reader.

    • Calculate IC50 values by plotting the rate of reaction against the inhibitor concentration.

Fluorescence Polarization (FP) Assay for Target Engagement

This assay quantifies the binding of a fluorescent probe to PARK7 and its displacement by an inhibitor.[2]

  • Reagents:

    • Recombinant human PARK7 protein

    • This compound and other inhibitors

    • Fluorescent probe JYQ-107 (Rhodamine110-based)

    • Assay buffer

  • Procedure:

    • Incubate a fixed concentration of PARK7 (e.g., 0.2 µM) with serial dilutions of this compound or other inhibitors for 1 hour at room temperature.[2]

    • Add JYQ-107 probe to a final concentration of 20 nM.[2]

    • Incubate for a further 2 hours at room temperature.[4]

    • Measure fluorescence polarization using a suitable plate reader (excitation/emission ~485/520 nm).[2]

    • Calculate the percentage of inhibition and determine IC50 values.

In-Cell Target Engagement Assay

This assay confirms that this compound engages with PARK7 within a cellular context.[1][2]

  • Reagents:

    • HEK293T or A549 cells

    • This compound

    • Fluorescent probe JYQ-92 (SulfoCy5-based)

    • Lysis buffer (e.g., RIPA buffer)

    • Antibodies for Western blotting: anti-PARK7, anti-β-actin

  • Procedure:

    • Treat cells with varying concentrations of this compound for 24 hours.[1]

    • Lyse the cells and collect the supernatant.

    • Incubate the cell lysate with JYQ-92 probe (1 µM) for 1 hour at 37°C.[2]

    • Resolve the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PARK7 by scanning the gel.

    • Perform a Western blot on the same gel to confirm PARK7 levels and loading controls.

Western Blot Analysis of Downstream Signaling

This protocol is to assess the phosphorylation status of key downstream kinases, ERK1/2 and Akt, following treatment with this compound.

  • Reagents:

    • Cells (e.g., A549 or a relevant cell line)

    • This compound

    • Lysis buffer supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

    • Lyse the cells on ice and quantify protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound represents a significant advancement in the development of specific chemical probes for studying PARK7 biology. Its high potency and selectivity make it an ideal tool to dissect the complex roles of PARK7 in cellular signaling. The experimental protocols outlined in this guide provide a robust framework for validating the downstream consequences of PARK7 inhibition by this compound, particularly its impact on the ERK1/2 and PI3K/Akt pathways. Such validation is crucial for advancing our understanding of PARK7's function in health and disease and for the potential development of novel therapeutic strategies.

References

Head-to-Head Comparison of JYQ-173 with Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective drug development, novel mechanisms of action are continuously sought to address the complex pathologies of neurodegenerative diseases. JYQ-173, a potent and selective inhibitor of Parkinson's disease-associated protein 7 (DJ-1/PARK7), represents a targeted approach to modulating cellular stress responses. This guide provides a head-to-head comparison of this compound with two clinically relevant neuroprotective compounds, Edaravone (B1671096) and Riluzole (B1680632), supported by available experimental data and mechanistic insights.

Introduction to the Compounds

This compound is a small molecule inhibitor that covalently binds to the cysteine residue at position 106 (Cys106) of the DJ-1 protein, with a reported IC50 of 19 nM. DJ-1 is a multifaceted protein implicated in neuroprotection through its roles in antioxidant defense, mitochondrial function, and regulation of apoptosis. The functional consequence of DJ-1 inhibition by this compound on neuroprotection is an area of active investigation, with the potential for both beneficial and detrimental effects depending on the specific cellular context and the role of DJ-1's enzymatic activities.

Edaravone is a potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Its primary mechanism of action is the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress-induced neuronal damage.[1][3]

Riluzole , another approved medication for ALS, primarily modulates glutamatergic neurotransmission.[4][5] It is believed to exert its neuroprotective effects by inhibiting the presynaptic release of glutamate (B1630785) and blocking postsynaptic glutamate receptors, thus reducing excitotoxicity.[5]

Comparative Data

The following tables summarize the key characteristics and available data for this compound, Edaravone, and Riluzole.

Table 1: General Compound Information

FeatureThis compoundEdaravoneRiluzole
Primary Target DJ-1/PARK7[1]Free Radicals (ROS/RNS)[1][3]Voltage-gated sodium channels, Glutamate receptors[5]
Mechanism of Action Covalent inhibition of DJ-1 at Cys106Scavenging of free radicals, antioxidantInhibition of glutamate release, blockade of NMDA receptors[5]
Reported IC50/EC50 19 nM (for DJ-1 inhibition)Not applicable (direct scavenger)Varies by channel/receptor subtype
Clinical Status PreclinicalApproved for ALS and ischemic stroke[6]Approved for ALS[7]

Table 2: Preclinical Neuroprotective Data

ParameterThis compoundEdaravoneRiluzole
Cell Viability Assay (e.g., MTT, LDH) Data not publicly availableIncreased cell viability in models of oxidative stressIncreased cell viability in models of excitotoxicity
Oxidative Stress Markers (e.g., ROS, SOD) Data not publicly availableDecreased ROS levels, reduced lipid peroxidation[3]Can attenuate oxidative stress secondary to excitotoxicity
Apoptosis Markers (e.g., Caspase-3, Bcl-2/Bax) Data not publicly availableUpregulates Bcl-2, downregulates Bax, inhibits caspase-3 activation[2]Can inhibit apoptotic pathways triggered by excitotoxicity
In Vivo Efficacy (Animal Models) Data not publicly availableReduced infarct volume in stroke models, delayed motor decline in ALS modelsDelayed motor neuron loss and extended survival in ALS models

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., Edaravone) for a specified duration (e.g., 2 hours).

  • Induction of Toxicity: Introduce a neurotoxic agent to induce cell death. For oxidative stress models, H2O2 (e.g., 100 µM) can be used. For excitotoxicity models, glutamate (e.g., 5 mM) can be used.

  • MTT Incubation: After the desired incubation period (e.g., 24 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Culture and treat cells with the test compound and neurotoxin as described in the cell viability assay.

  • DCFH-DA Staining: After treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively. Increased fluorescence indicates higher levels of intracellular ROS.

In Vivo Model of Parkinson's Disease (6-OHDA Model)
  • Animal Model: Use adult male Sprague-Dawley rats.

  • Stereotaxic Surgery: Anesthetize the animals and unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses, starting either before or after the 6-OHDA lesion.

  • Behavioral Assessment: Evaluate motor function using tests such as the apomorphine-induced rotation test or the cylinder test at different time points post-lesion.

  • Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DJ-1 in Neuroprotection

DJ1_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) DJ1 DJ-1 (PARK7) Oxidative_Stress->DJ1 activates Nrf2 Nrf2 DJ1->Nrf2 stabilizes Mitochondria Mitochondria DJ1->Mitochondria maintains function Apoptosis Apoptosis DJ1->Apoptosis inhibits ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->Oxidative_Stress neutralizes Mitochondria->Apoptosis can trigger Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival reduces JYQ173 This compound JYQ173->DJ1 inhibits

Caption: The neuroprotective signaling pathway of DJ-1.

Mechanism of Action of Edaravone

Edaravone_MOA Oxidative_Stress Oxidative Stress ROS Reactive Oxygen Species (e.g., •OH, O2•-) Oxidative_Stress->ROS RNS Reactive Nitrogen Species (e.g., ONOO-) Oxidative_Stress->RNS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation RNS->Protein_Oxidation Edaravone Edaravone Edaravone->ROS scavenges Edaravone->RNS scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection leads to Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage Protein_Oxidation->Neuronal_Damage

Caption: Edaravone's mechanism as a free-radical scavenger.

Experimental Workflow for Neuroprotective Compound Screening

Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening: Cell-Based Viability Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Assays Secondary Assays: - Oxidative Stress - Apoptosis Hit_Identification->Secondary_Assays Active Compounds Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection Lead_Selection->Secondary_Assays Non-selective/ Weak Compounds In_Vivo_Testing In Vivo Testing: Animal Models of Neurodegeneration Lead_Selection->In_Vivo_Testing Promising Leads Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End IND-Enabling Studies Preclinical_Development->End

Caption: A typical workflow for screening neuroprotective compounds.

Conclusion

This compound presents a novel, target-specific approach to neuroprotection by inhibiting DJ-1. While the direct neuroprotective effects of this compound are yet to be fully elucidated through published experimental data, its mechanism of action is intricately linked to a key cellular defense pathway. In contrast, Edaravone and Riluzole are established neuroprotective agents with well-defined, albeit different, mechanisms of action and proven clinical efficacy in ALS. Edaravone acts as a broad-spectrum antioxidant, while Riluzole mitigates excitotoxicity.

Future research should focus on generating robust preclinical data for this compound in relevant cellular and animal models of neurodegenerative diseases. This will be crucial to ascertain whether the inhibition of DJ-1 by this compound translates into a therapeutic benefit and to understand its potential advantages or disadvantages compared to existing neuroprotective therapies. Head-to-head studies directly comparing these compounds in the same experimental models will ultimately provide the most definitive evidence of their relative neuroprotective potential.

References

Safety Operating Guide

Information regarding the disposal of a substance identified as JYQ-173 could not be located.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "JYQ-173 proper disposal procedures," "this compound safety data sheet," and "this compound chemical handling guidelines" did not yield specific results for a chemical with this identifier. The information necessary to provide accurate and safe disposal procedures, including quantitative data and experimental protocols, is not available in the public domain based on the searches conducted.

Providing specific disposal guidance without manufacturer or supplier-provided safety data is contrary to safe laboratory practices. The proper disposal of any chemical is highly dependent on its specific physical, chemical, and toxicological properties.

In the interest of promoting laboratory safety for researchers, scientists, and drug development professionals, the following section provides a general framework and procedural guidance for the handling and disposal of a novel or uncharacterized chemical substance. This guidance is based on established principles of chemical safety and hazardous waste management.[1][2][3][4]

General Protocol for the Management and Disposal of Novel or Uncharacterized Chemical Compounds

When working with a new or undocumented chemical, a systematic approach is crucial to ensure the safety of personnel and the protection of the environment. The following steps outline a recommended protocol.

Preliminary Hazard Assessment

Before beginning any experimental work, a thorough hazard assessment based on the chemical structure and any known analogous compounds should be conducted.

  • In Silico Analysis: Utilize computational tools to predict potential toxicity, reactivity, and environmental hazards based on the chemical structure.

  • Literature Review: Search for data on structurally similar compounds to infer potential hazards.

  • Assume High Hazard: In the absence of data, treat the compound as highly hazardous. This includes assuming it may be toxic, flammable, corrosive, and/or reactive.[5][6]

Engineering and Administrative Controls

Implement robust control measures to minimize exposure.

  • Ventilation: Handle the compound in a certified chemical fume hood.[3]

  • Restricted Access: Limit access to the area where the compound is stored and handled.

  • Standard Operating Procedures (SOPs): Develop a detailed SOP for the handling, storage, and disposal of the compound before work begins.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling any uncharacterized substance.

  • Eye Protection: Chemical splash goggles and a face shield are recommended.[5]

  • Hand Protection: Select chemically resistant gloves. Since the specific compatibility is unknown, consider using double gloving with two different types of material (e.g., nitrile and neoprene).[5]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[6]

Waste Segregation and Collection

Proper segregation of waste is critical for safe disposal.

  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed hazardous waste containers for solid and liquid waste containing the novel compound.[2][7]

  • Compatibility: Ensure the waste container material is compatible with the waste being collected. For instance, do not use metal containers for potentially corrosive materials.[7]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[2]

Spill Management

Be prepared for accidental spills.

  • Spill Kit: Have a spill kit readily available that is appropriate for the potential hazards of the compound.

  • Procedure: In the event of a spill, evacuate the immediate area, alert others, and follow established emergency procedures.[7]

Disposal Pathway

All waste containing the novel compound must be disposed of as hazardous waste through an approved hazardous waste management vendor.

  • Do Not Dispose Down the Drain: Under no circumstances should a novel or uncharacterized chemical be disposed of in the sanitary sewer.[2]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]

Experimental Workflow for Handling a Novel Chemical

The following diagram illustrates the general workflow for the safe handling and disposal of a novel or uncharacterized chemical compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Preparedness In Silico Analysis In Silico Analysis Literature Review Literature Review In Silico Analysis->Literature Review Assume High Hazard Assume High Hazard Literature Review->Assume High Hazard Develop SOP Develop SOP Assume High Hazard->Develop SOP Use Fume Hood Use Fume Hood Develop SOP->Use Fume Hood Spill Kit Ready Spill Kit Ready Develop SOP->Spill Kit Ready Wear Appropriate PPE Wear Appropriate PPE Use Fume Hood->Wear Appropriate PPE Segregate Waste Segregate Waste Wear Appropriate PPE->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Secondary Containment Store in Secondary Containment Label Waste Container->Store in Secondary Containment Contact EHS for Disposal Contact EHS for Disposal Store in Secondary Containment->Contact EHS for Disposal Know Emergency Procedures Know Emergency Procedures Spill Kit Ready->Know Emergency Procedures

Caption: Workflow for safe handling and disposal of a novel chemical.

Quantitative Data

As no specific information for "this compound" was found, a table of quantitative data for disposal considerations cannot be provided. For any known chemical, this table would typically include parameters such as pH, flash point, and toxicity data (e.g., LD50), which are essential for determining the correct disposal route.[8]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.